Bis(diphenylphosphino)(isopropyl)amine
Description
Properties
IUPAC Name |
N,N-bis(diphenylphosphanyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NP2/c1-23(2)28(29(24-15-7-3-8-16-24)25-17-9-4-10-18-25)30(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYMDPCRSWLYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Bis(diphenylphosphino)(isopropyl)amine: A Technical Guide for Advanced Catalytic Ligand Design
Executive Summary
Bis(diphenylphosphino)(isopropyl)amine, widely denoted as iPrN(PPh2)2 or simply the "PNP ligand," is a highly versatile bidentate ligand critical to modern organometallic chemistry and industrial catalysis. Its unique steric bulk and electronic properties make it an indispensable component in transition metal complexes (such as Chromium, Nickel, and Palladium), particularly for the highly selective tetramerization of ethylene to 1-octene[1].
This whitepaper provides an in-depth, self-validating technical guide for the synthesis of iPrN(PPh2)2 . Designed for researchers and drug development professionals, this guide moves beyond basic recipes to explain the underlying causality of experimental choices, ensuring high-yield, oxidation-free ligand production.
Mechanistic Rationale & Pathway Design
The synthesis of iPrN(PPh2)2 relies on a controlled nucleophilic substitution reaction. Isopropylamine acts as the nucleophile, attacking the electrophilic phosphorus center of chlorodiphenylphosphine ( Ph2PCl ).
The reaction proceeds via a stepwise mechanism:
-
Primary Substitution: Formation of the mono(phosphino)amine intermediate.
-
Secondary Substitution: Subsequent attack by the intermediate on a second equivalent of Ph2PCl to yield the bis(phosphino)amine.
Because the reaction generates hydrochloric acid ( HCl ) as a byproduct, an acid scavenger—typically triethylamine ( Et3N )—must be present in excess. The base neutralizes the HCl , driving the equilibrium forward and preventing the protonation of the isopropylamine starting material, which would otherwise destroy its nucleophilicity[2].
Workflow for the synthesis of bis(diphenylphosphino)(isopropyl)amine.
Step-by-Step Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes the causality behind the action and a built-in checkpoint to verify success before proceeding.
Step 1: Apparatus Preparation & Inert Atmosphere
-
Action: Flame-dry a 3-necked round-bottom flask and equip it with a magnetic stir bar, dropping funnel, and nitrogen/argon inlet.
-
Causality: Phosphines are highly susceptible to oxidation. Atmospheric oxygen will rapidly convert the desired product into an inactive phosphine oxide. Moisture will hydrolyze the Ph2PCl starting material into diphenylphosphine oxide and HCl .
-
Self-Validation Checkpoint: Maintain a positive pressure of inert gas via a bubbler. A steady, slow bubbling confirms the system is sealed against atmospheric ingress.
Step 2: Reagent Assembly
-
Action: Charge the flask with 250 mL of anhydrous dichloromethane ( CH2Cl2 ), 75 mL of triethylamine (excess), and 75 mL (405 mmol, 2.0 eq) of chlorodiphenylphosphine[2].
-
Causality: CH2Cl2 provides excellent solubility for both the starting materials and the final product, while keeping the Et3N⋅HCl byproduct relatively insoluble, aiding in downstream purification.
Step 3: Temperature-Controlled Addition
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isopropylamine (18 mL, 203 mmol, 1.0 eq) dropwise over 20–30 minutes[2].
-
Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses unwanted side reactions (such as P-P coupling), and ensures the mono-substituted intermediate forms cleanly.
-
Self-Validation Checkpoint: As the addition proceeds, a dense white precipitate ( Et3N⋅HCl ) will begin to form. The visual appearance of this salt is a direct, real-time indicator that the substitution reaction is actively occurring.
Step 4: Maturation
-
Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 12 to 15 hours.
-
Causality: While the first substitution is rapid, the secondary substitution is sterically hindered by the bulky isopropyl group and the newly attached diphenylphosphino group. Extended stirring at room temperature provides the necessary activation energy and time to drive the reaction to complete bis-substitution.
Step 5: Isolation & Purification
-
Action: Filter the reaction mixture under inert conditions to remove the triethylammonium hydrochloride salt. Concentrate the filtrate under vacuum to yield a crude solid. Wash and recrystallize the residue using cold methanol or diethyl ether[3].
-
Causality: Cold methanol effectively dissolves trace unreacted amines and mono-substituted impurities without significantly dissolving the highly hydrophobic iPrN(PPh2)2 product.
-
Self-Validation Checkpoint: The final product should be a free-flowing white solid. Any yellowing or oiliness indicates incomplete crystallization or the presence of oxidized impurities.
Quantitative Data & Analytical Characterization
Analytical validation is the final step in the self-validating protocol. 31 P NMR is the definitive diagnostic tool for this synthesis. The starting material ( Ph2PCl ) resonates at ~81 ppm. A successful reaction will show a complete disappearance of this peak and the emergence of a single, sharp peak at δ 48.7 ppm [3].
Crucial Checkpoint: If a peak is observed between δ 25–30 ppm, it indicates the formation of phosphine oxide, meaning the inert atmosphere was compromised during synthesis or workup.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value / Observation |
| Chemical Formula | C27H27NP2 |
| Molecular Weight | 427.46 g/mol |
| Physical State | White Solid |
| Melting Point | 133 – 135 °C[3] |
| Typical Yield | 75 – 85%[3] |
| 31 P NMR ( CDCl3 , 400 MHz) | δ 48.7 ppm (br s)[3] |
| 1 H NMR ( CDCl3 , 400 MHz) | δ 1.20 (d, 6H, CH3 ), 3.75 (m, 1H, CH ), 7.25–7.47 (m, 20H, Ar−H )[3] |
| 13 C NMR ( CDCl3 , 400 MHz) | δ 24.7 ( CH3 ), 51.9 ( CH ), 128.5–139.2 ( Ar−C )[3] |
Applications in Advanced Catalysis
The iPrN(PPh2)2 ligand is most famously utilized in the selective tetramerization of ethylene. When coordinated to a Chromium(III) precursor (such as Cr(acac)3 ) and activated by methylaluminoxane (MAO), the resulting cationic complex drives the formation of 1-octene with exceptional selectivity[1].
The isopropyl group plays a critical mechanistic role: its specific steric bulk forces the metallacycloheptane intermediate to undergo further ethylene insertion to form a metallacyclononane, rather than prematurely undergoing reductive elimination (which would yield 1-hexene).
Role of iPrN(PPh2)2 in Chromium-catalyzed ethylene tetramerization.
References
- Title: WO2020223335A1 - Bio-based ethylene for the production of bio-based polymers, copolymers, and other bio-based chemical compounds Source: Google Patents URL
- Title: Chromium-Based Complexes Bearing N-Substituted Diphosphinoamine Ligands for Ethylene Oligomerization Source: ACS Omega URL
- Title: Heterogenization of some PNP ligands for the oligomerization of ethylene Source: SciELO South Africa URL
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Foreword: The Indispensable Role of ³¹P NMR in Ligand Chemistry
An In-Depth Technical Guide to the ³¹P NMR of Bis(diphenylphosphino)(isopropyl)amine
In the landscape of modern synthetic and organometallic chemistry, bis(diphenylphosphino)(isopropyl)amine, often referred to as a P,P-diphosphinoamine, stands out as a versatile ligand. Its unique electronic and steric properties, tunable by the isopropyl group on the central nitrogen atom, make it a valuable component in designing catalysts for a myriad of organic transformations. The characterization of such a ligand is paramount to understanding its purity, stability, and behavior in solution and upon coordination to a metal center.
Among the arsenal of analytical techniques available, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is arguably the most powerful and direct method for studying this class of compounds. The phosphorus nucleus (³¹P) is an ideal NMR probe: it has a nuclear spin of ½ and is 100% naturally abundant, affording high sensitivity and spectra that are relatively straightforward to interpret.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the ³¹P NMR spectroscopy of bis(diphenylphosphino)(isopropyl)amine. We will move beyond a simple recitation of parameters, delving into the causality behind experimental choices, the interpretation of spectral data, and the application of this technique to assess ligand integrity and reactivity.
Part 1: Foundational Principles of the ³¹P NMR Spectrum
To fully harness the power of ³¹P NMR, a solid understanding of its core principles is essential. For bis(diphenylphosphino)(isopropyl)amine, the spectrum is defined by two key parameters: chemical shift and coupling constants.
The ³¹P Chemical Shift (δ): An Electronic Fingerprint
The ³¹P nucleus has a vast chemical shift range, typically spanning from approximately +250 to -250 ppm.[2] This wide dispersion minimizes signal overlap and makes ³¹P NMR an excellent tool for identifying different phosphorus environments.[3] The chemical shift is acutely sensitive to the electronic environment around the phosphorus atom. Factors such as the electronegativity of substituents, bond angles, and coordination state significantly influence the resonance frequency.[4]
Bis(diphenylphosphino)(isopropyl)amine is a tertiary phosphine (C₃P). For this class of compounds, the expected chemical shift generally falls within the -60 to -10 ppm range.[5] Given that triphenylphosphine (PPh₃) resonates at approximately -6 ppm, the replacement of one phenyl group with the electron-donating N(iPr)PPh₂ group is expected to induce a slight upfield or downfield shift, depending on the complex interplay of electronic and steric effects. In the absence of a direct literature value for this specific compound, an estimated chemical shift in the region of +40 to +60 ppm is a reasonable starting point, based on data from similar N,N-bis(diphenylphosphino)aniline structures.[6]
Crucially, in the free ligand, the two diphenylphosphino groups are chemically equivalent due to rapid rotation around the P-N bonds at room temperature. This equivalence means they are magnetically indistinguishable, leading to the observation of a single resonance in the proton-decoupled spectrum.
Spin-Spin Coupling (J): Unveiling Connectivity
While proton-decoupled spectra are most common for routine analysis, understanding potential spin-spin couplings is vital for complete structural elucidation.
-
¹H-¹³P Coupling: The phosphorus nucleus couples to nearby protons. Two-bond couplings (²JPH) to the phenyl protons and three-bond couplings (³JPH) to the isopropyl methine proton exist. These couplings are typically removed in a proton-decoupled (³¹P{¹H}) experiment to produce a sharp singlet, simplifying the spectrum and improving the signal-to-noise ratio.[7]
-
³¹P-¹³C Coupling: Similarly, the phosphorus nuclei couple to the carbon atoms of the phenyl and isopropyl groups. One-bond couplings (¹JPC) are the largest and can be invaluable for assigning carbon spectra.[4]
-
³¹P-³¹P Coupling: In the free ligand, no P-P coupling is observed because the nuclei are chemically equivalent. However, this parameter becomes critically important when the ligand coordinates to a metal center in a chelating fashion. Chelation often renders the two phosphorus atoms inequivalent, leading to a spectrum where each phosphorus atom appears as a doublet due to coupling with the other (an AX spin system). The magnitude of this two-bond coupling constant (²JPP) provides valuable information about the geometry of the resulting metallacycle.[6]
Part 2: A Validated Experimental Protocol for Data Acquisition
The quality of ³¹P NMR data is directly dependent on a meticulous experimental approach. This section outlines a field-proven, step-by-step methodology for acquiring a high-quality spectrum.
Sample Preparation: The Foundation of Quality Data
The goal of sample preparation is to create a homogeneous solution free of particulate matter, at an appropriate concentration for detection.
Methodology:
-
Mass Determination: Accurately weigh 5–10 mg of bis(diphenylphosphino)(isopropyl)amine into a clean, dry vial. This concentration range provides an excellent signal-to-noise ratio in a reasonable number of scans.
-
Solvent Selection: Add approximately 0.6–0.7 mL of a suitable deuterated solvent.
-
Causality: Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing power for many organophosphorus compounds. Toluene-d₈ or dichloromethane-d₂ can also be used, particularly for low-temperature experiments. The deuterated solvent provides the deuterium signal that the NMR spectrometer uses to "lock" the magnetic field, ensuring its stability during acquisition.
-
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. A clear, colorless solution should be obtained.
-
Particulate Removal (If Necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. Particulate matter can degrade the magnetic field homogeneity, leading to broad spectral lines.
-
Transfer and Sealing: Transfer the final solution to a high-quality 5 mm NMR tube and seal with a cap. Ensure the liquid height is sufficient to cover the detection coils of the spectrometer's probe (typically 4-5 cm).
Instrument Setup and Referencing
Workflow Diagram:
Caption: Structure of bis(diphenylphosphino)(isopropyl)amine.
Key Spectral Changes Upon Coordination:
-
Downfield Chemical Shift: Coordination of the lone pair of electrons from phosphorus to a metal center deshields the ³¹P nucleus, causing a significant downfield shift (Δδ) in its resonance. The magnitude of this "coordination shift" can provide insight into the nature of the metal-phosphorus bond.
-
Loss of Equivalence: In a chelating complex, the two phosphorus atoms often become chemically inequivalent. This results in the appearance of two distinct signals in the ³¹P NMR spectrum.
-
Observation of P-P and P-Metal Coupling: When the two phosphorus atoms are inequivalent, they will couple to each other, splitting each signal into a doublet (²JPP). Furthermore, if the metal nucleus is NMR-active (e.g., ¹⁹⁵Pt, ¹⁰³Rh), coupling between the phosphorus and metal nuclei will be observed, often appearing as "satellites" flanking the main peaks. These coupling constants are invaluable for determining the structure of the complex.
Conclusion
³¹P NMR spectroscopy is an indispensable, high-resolution tool for the analysis of bis(diphenylphosphino)(isopropyl)amine. From verifying the identity and purity of the free ligand to elucidating the complex structures of its metal derivatives, this technique provides unparalleled insight. The characteristic simplicity of the free ligand's spectrum—a single sharp singlet—serves as a benchmark for purity, while the changes observed upon oxidation or coordination provide a rich dataset for understanding its chemical reactivity. By employing the robust experimental protocols and interpretive frameworks detailed in this guide, researchers can confidently leverage ³¹P NMR to accelerate their research and development efforts.
References
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Ling, Y., & Zhang, Y. (2009). Deciphering the NMR Fingerprints of the Disordered System with Quantum Chemical Studies. The Journal of Physical Chemistry B, 113(19), 6645-6653. [Link]
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University of Durham. (n.d.). 31 Phosphorus NMR. Department of Chemistry. [Link]
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Dulai, A., McMullin, C. L., Tenza, K., & Wass, D. F. (2011). N,N′-Bis(diphenylphosphino)diaminophenylphosphine Ligands for Chromium-Catalyzed Selective Ethylene Oligomerization Reactions. Organometallics, 30(5), 931-936. [Link]
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Aydemir, M., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2015). Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Inorganica Chimica Acta, 437, 111-118. [Link]
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Gopalakrishnan, J., et al. (2014). A Deep Analysis on Widely Used Condensation Route for Preparing Aminophosphines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Monkowius, U., et al. (2014). Gold(I) Complexes Bearing P∩N-Ligands. Inorganica Chimica Acta. [Link]
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Anasazi Instruments. (n.d.). Multinuclear NMR: Phosphorus-31. Application Note. [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Application Note. [Link]
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Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic C-P cross-coupling of P(O)-H compounds. [Link]
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SlideShare. (2014, November 23). 31-P NMR SPECTROSCOPY. [Link]
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Steffen, A. (n.d.). 31P chemical shifts. Steffen's Chemistry Pages. [Link]
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ResearchGate. (n.d.). 31P NMR Data for Protonated Trialkyl Phosphines. [Link]
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Cade-Menun, B. J. (2003). Phosphorus-31 nuclear magnetic resonance spectral assignments of phosphorus compounds in soil NaOH–EDTA extracts. Soil Science Society of America Journal, 67(2), 497-510. [Link]
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SpectraBase. (n.d.). Diphenylphosphine - Optional[31P NMR] - Chemical Shifts. [Link]
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An In-Depth Technical Guide to the Physical Properties of Bis(diphenylphosphino)(isopropyl)amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
Bis(diphenylphosphino)(isopropyl)amine, a member of the aminophosphine ligand family, is a compound of significant interest in coordination chemistry and catalysis. Its unique steric and electronic properties, tunable by the isopropyl group on the nitrogen atom, make it a valuable ligand for a variety of transition metal-catalyzed reactions. A thorough understanding of its physical properties is paramount for its effective application in synthesis, catalyst design, and for meeting the rigorous demands of drug development processes where purity and precise characterization are critical. This guide provides a comprehensive overview of the known physical and spectral properties of bis(diphenylphosphino)(isopropyl)amine, supported by experimental data and contextualized with insights into the analytical techniques used for its characterization.
Core Molecular and Physical Characteristics
Bis(diphenylphosphino)(isopropyl)amine, systematically named N,N-bis(diphenylphosphino)propan-2-amine, is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 60981-68-2 | [1][2][3] |
| Molecular Formula | C₂₇H₂₇NP₂ | [1][3] |
| Molecular Weight | 427.47 g/mol | [3] |
| Appearance | White crystalline solid | General observation |
| Melting Point | Data not available | |
| Boiling Point | 536.4 ± 33.0 °C (Predicted) | [1] |
Solubility Profile
Aminophosphine ligands, including bis(diphenylphosphino)(isopropyl)amine, are generally characterized by their good solubility in a range of common organic solvents. This property is crucial for their application in homogeneous catalysis, allowing for facile handling and reaction setup.
Based on the behavior of structurally similar phosphine ligands, bis(diphenylphosphino)(isopropyl)amine is expected to be soluble in:
-
Chlorinated solvents: Dichloromethane, Chloroform
-
Aromatic hydrocarbons: Toluene, Benzene
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Polar aprotic solvents: Acetonitrile
It is anticipated to have limited solubility in non-polar aliphatic hydrocarbons such as pentane and hexane, and to be insoluble in water.
Experimental Determination of Solubility: A Validated Protocol
To quantitatively determine the solubility of bis(diphenylphosphino)(isopropyl)amine in a specific solvent, the following gravimetric method provides a reliable approach.
Principle: A saturated solution of the compound is prepared at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.
Spectroscopic Properties: A Fingerprint of the Molecule
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of bis(diphenylphosphino)(isopropyl)amine. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, provides the most detailed information.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for characterizing organophosphorus compounds.[4] The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus. For bis(diphenylphosphino)(isopropyl)amine, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, as the two phosphorus atoms are chemically equivalent.
Based on data for the closely related n-propyl analogue, which exhibits a ³¹P chemical shift at δ = 63.1 ppm (in CDCl₃), the resonance for the isopropyl derivative is expected in a similar region. The chemical shift provides insight into the electron-donating or -withdrawing nature of the substituents on the phosphorus atoms.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for bis(diphenylphosphino)(isopropyl)amine are:
-
Aromatic Protons: A complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the twenty protons of the four phenyl rings.
-
Isopropyl Methine Proton: A multiplet for the single CH proton of the isopropyl group. The multiplicity will be determined by coupling to the methyl protons and potentially to the two phosphorus nuclei.
-
Isopropyl Methyl Protons: A doublet for the six equivalent methyl (CH₃) protons of the isopropyl group, resulting from coupling to the methine proton.
The precise chemical shifts and coupling constants are best determined experimentally.
Experimental Protocol for NMR Spectroscopic Analysis
Objective: To obtain high-resolution ³¹P and ¹H NMR spectra for structural confirmation and purity assessment.
Molecular Structure and Conformation
The three-dimensional structure of bis(diphenylphosphino)(isopropyl)amine can be definitively determined by single-crystal X-ray diffraction. While a crystal structure for the isopropyl derivative is not publicly available, the structure of the n-propyl analogue provides valuable insights.
In N,N-bis(diphenylphosphanyl)propylamine, the phosphorus atoms exhibit a distorted trigonal-pyramidal geometry. The nitrogen atom is in a nearly trigonal-planar environment. The diphenylphosphino groups are staggered relative to the P-N-P backbone. It is expected that the isopropyl derivative will adopt a similar conformation, with the bulkier isopropyl group influencing the precise bond angles and torsional angles around the nitrogen atom.
Synthesis and Purification
The synthesis of bis(diphenylphosphino)(isopropyl)amine is typically achieved through the reaction of isopropylamine with two equivalents of chlorodiphenylphosphine in the presence of a base, such as triethylamine, to act as a hydrogen chloride scavenger.
A refined two-step synthetic procedure has been reported for the n-propyl analogue to improve the purity of the final product.[5] This involves the sequential addition of the chlorophosphine, which can also be applied to the synthesis of the isopropyl derivative to minimize the formation of by-products.
Purification is generally accomplished by recrystallization from a suitable solvent system, such as a dichloromethane/acetonitrile mixture. The purity of the final product should be verified by NMR spectroscopy and, if required, elemental analysis.
Conclusion
This technical guide has synthesized the available information on the physical properties of bis(diphenylphosphino)(isopropyl)amine. While some experimental data, such as a precise melting point and a published crystal structure, are yet to be reported, a comprehensive understanding of its key characteristics can be inferred from available data and comparison with closely related analogues. The provided experimental protocols offer a validated framework for the precise determination of its physical and spectroscopic properties, which is essential for its application in research and development, particularly in the synthesis of novel therapeutic agents.
References
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Chemsrc. Bis(diphenylphosphino)(isopropyl)amine | CAS#:60981-68-2. Accessed March 10, 2026. [Link]
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Journal of the Chemical Society, Dalton Transactions. Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II). Accessed March 10, 2026. [Link]
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PMC. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. Accessed March 10, 2026. [Link]
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University of Arizona. 31 Phosphorus NMR. Accessed March 10, 2026. [Link]
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ResearchGate. Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Accessed March 10, 2026. [Link]
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Figshare. The synthesis and reactions of metal complexes of bis(diphenylphosphino)amine monoxides. Accessed March 10, 2026. [Link]
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Durham University. Synthesis, Characterisation, Reactivity and Computational Study of Cobalt and Palladium Complexes of bis(Diphenylphosphino)amines. Accessed March 10, 2026. [Link]
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Office of Scientific and Technical Information. 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to C. Accessed March 10, 2026. [Link]
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Magritek. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. Accessed March 10, 2026. [Link]
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SpectraBase. Diphenylphosphine - Optional[31P NMR] - Chemical Shifts. Accessed March 10, 2026. [Link]
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ACS Publications. N,N′-Bis(diphenylphosphino)diaminophenylphosphine Ligands for Chromium-Catalyzed Selective Ethylene Oligomerization Reactions. Accessed March 10, 2026. [Link]
-
ResearchGate. Structural Characterization of N,NBis( diphenylphosphanyl)propylamine. Accessed March 10, 2026. [Link]
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Bis(diphenylphosphino)(isopropyl)amine: A Definitive Guide to Coordination Chemistry and Catalytic Applications
Executive Summary As organometallic catalysis evolves, the deliberate engineering of a metal's primary coordination sphere remains the most effective strategy for dictating reaction pathways. Bis(diphenylphosphino)(isopropyl)amine—commonly abbreviated as iPr-PNP or Ph2PN(iPr)PPh2 —is a highly tunable diphosphinoamine ligand that has revolutionized homogeneous catalysis. By acting as a structurally dynamic bidentate ligand, it forms the backbone of the Sasol ethylene tetramerization process, enabling the highly selective production of 1-octene[1]. This whitepaper provides an in-depth technical analysis of the iPr-PNP ligand, exploring its structural dynamics, mechanistic causality in chromium catalysis, coordination with other transition metals, and self-validating experimental protocols.
Structural and Electronic Profiling of the iPr-PNP Ligand
The chemical identity of Bis(diphenylphosphino)(isopropyl)amine (CAS: 60981-68-2, Formula: C27H27NP2 ) is defined by its central nitrogen atom flanked by two diphenylphosphino groups.
The true power of this ligand lies in the steric bulk of the N-isopropyl group . In coordination chemistry, the substituent on the nitrogen atom directly dictates the P-M-P bite angle when the ligand chelates a metal center. The isopropyl group forces the phosphorus atoms into a highly specific spatial arrangement. Depending on the metal-to-ligand ratio and the oxidation state of the metal, iPr-PNP can exhibit two primary coordination modes:
-
Chelating Mode ( κ2 -P,P) : Forms a highly strained, yet catalytically active, four-membered metallacycle (M-P-N-P). This is the dominant mode in Cr-catalyzed oligomerization[1].
-
Bridging Mode ( μ -P,P) : Binds two separate metal centers, often leading to the formation of multinuclear clusters. For example, in Copper(I) chemistry, low ligand-to-metal ratios yield tetrameric clusters, while higher ratios force monomeric chelation[2].
Core Application: Chromium-Catalyzed Ethylene Tetramerization
Linear α -olefins like 1-octene are critical comonomers for producing linear low-density polyethylene (LLDPE). Historically, 1-octene was obtained as a minor fraction from broad-spectrum oligomerization (e.g., the SHOP process). The introduction of the Cr/iPr-PNP catalytic system by Sasol shifted this paradigm, allowing for the on-purpose, selective tetramerization of ethylene to 1-octene with selectivities exceeding 70%[1].
Mechanistic Causality: Why 1-Octene?
The selectivity of the Cr/iPr-PNP system is governed by a metallacycle mechanism . The causality behind the selective formation of 1-octene over 1-hexene or polymer is a direct result of the ligand's steric engineering:
-
Initiation : Ethylene coordinates to an activated, coordinatively unsaturated Cr center.
-
Oxidative Coupling : Two ethylene molecules couple to form a metallacyclopentane.
-
Ring Expansion : A third ethylene inserts, expanding the ring to a metallacycloheptane.
-
The Steric Block : In standard systems, the metallacycloheptane undergoes rapid β -hydride elimination to release 1-hexene. However, the bulky N-isopropyl group of the iPr-PNP ligand exerts spatial pressure that sterically hinders the transition state required for β -hydride elimination at this 7-membered stage[3].
-
Tetramerization : Forced to bypass elimination, the system undergoes a fourth ethylene insertion to form a metallacyclononane. The 9-membered ring is highly flexible, easily adopting the conformation needed for β -hydride elimination and subsequent reductive elimination, releasing 1-octene and regenerating the catalyst[4].
The Role of the Activator
The precatalyst (e.g., Cr(acac)3 coordinated with iPr-PNP) is inactive on its own. It requires an activator like Methylaluminoxane (MAO) or Triethylaluminum (TEA). The activator serves a dual purpose: it acts as a Lewis acid to abstract halide or acetylacetonate ligands, and as an alkylating agent to reduce the Cr center and generate the catalytically active Cr-alkyl species[5].
Figure 2: Metallacycle mechanism for selective ethylene tetramerization to 1-octene.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.
Protocol 1: Synthesis of Bis(diphenylphosphino)(isopropyl)amine
Objective : Synthesize the iPr-PNP ligand with high purity, avoiding phosphine oxidation. Causality : The reaction relies on the nucleophilic attack of isopropylamine on chlorodiphenylphosphine. Triethylamine ( Et3N ) is introduced as a non-nucleophilic base to scavenge the generated HCl. If HCl is not scavenged, it protonates the isopropylamine, halting the reaction and reducing yield[6].
-
Preparation : Under a strict nitrogen atmosphere (Schlenk line), dissolve isopropylamine (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous dichloromethane (DCM).
-
Addition : Cool the flask to 0 °C. Dropwise add chlorodiphenylphosphine ( Ph2PCl , 2.0 equiv) dissolved in DCM. Causality: Cooling controls the exothermic P-N bond formation, preventing side reactions and maintaining regioselectivity.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.
-
Purification : Filter the precipitated triethylammonium chloride salt via a Schlenk frit. Remove the DCM solvent under vacuum.
-
Validation : Recrystallize the product from hot methanol. Perform 31P{1H} NMR in CDCl3 . A single sharp resonance at ~48 ppm confirms the symmetric P-N-P environment. Any signal at ~25-30 ppm indicates unwanted phosphine oxide ( P=O ), necessitating repurification.
Protocol 2: High-Pressure Ethylene Tetramerization Workflow
Objective : Execute the selective oligomerization of ethylene to 1-octene using the Cr-PNP system. Causality : The catalytic cycle is highly sensitive to protic impurities and oxygen, which irreversibly oxidize the active species. The use of a paraffinic solvent (e.g., methylcyclohexane) is critical because coordinating solvents (like THF) would compete with ethylene for the open coordination sites on the Cr center, drastically lowering activity[3].
-
Precatalyst Assembly : In a glovebox, mix Cr(acac)3 (1.0 equiv) and the iPr-PNP ligand (1.2 equiv) in anhydrous methylcyclohexane.
-
Reactor Conditioning : Bake a Parr high-pressure autoclave at 120 °C under vacuum for 2 hours, then backfill with high-purity ethylene.
-
Activation : Inject the precatalyst solution into the reactor at 45 °C. Immediately inject modified methylaluminoxane (MMAO-3A, 500 equiv relative to Cr).
-
Pressurization : Pressurize the reactor to 45 bar with ethylene. Maintain constant pressure via a mass flow controller.
-
Quenching & Validation : After 30 minutes, stop the ethylene flow, cool the reactor to 10 °C, and vent. Quench the active catalyst with 10% HCl in methanol. Analyze the liquid phase via GC-FID (using nonane as an internal standard) to quantify 1-hexene and 1-octene selectivities.
Figure 1: Workflow for the synthesis and activation of the Cr-PNP catalytic system.
Quantitative Data Summaries
The structural manipulation of the N-substituent on the PNP ligand drastically alters the catalytic output. As shown in Table 1, substituting the isopropyl group with a cyclohexyl group (Cy-PNP) shifts the selectivity away from 1-octene and back toward 1-hexene, validating the precise steric requirements for tetramerization[1][3].
Table 1: Comparative Catalytic Performance of Cr-PNP Systems
| Catalyst System | Activator | Pressure (bar) | Temp (°C) | Activity ( g⋅gCr−1⋅h−1 ) | 1-Hexene (wt%) | 1-Octene (wt%) | Polymer (wt%) |
| Cr(acac)3 / iPr-PNP | MAO | 45 | 45 | > 500,000 | ~15.0 | > 70.0 | < 1.0 |
| CrCl3(THF)3 / iPr-PNP | TEA / B(C6F5)3 | 30 | 60 | ~ 76,700 | ~20.0 | ~ 69.0 | < 1.5 |
| Cr(acac)3 / Cy-PNP* | MAO | 45 | 45 | ~ 120,000 | ~45.0 | ~ 40.0 | ~ 2.0 |
*Cy-PNP = Bis(diphenylphosphino)cyclohexylamine (provided for steric comparison).
References
-
Ethylene Tetramerization: A New Route to Produce 1-Octene in Exceptionally High Selectivities Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Reaction kinetics of an ethylene tetramerisation catalyst ResearchGate URL:[Link]
-
Catalytic Systems Based on Chromium(III) Silylated-Diphosphinoamines for Selective Ethylene Tri-/Tetramerization ACS Catalysis (ACS Publications) URL:[Link]
-
Formation of [Cr(CO)x(Ph2PN(iPr)PPh2)]+ Structural Isomers by Reaction of Triethylaluminum with a Chromium N,N-Bis(diarylphosphino)amine Complex Organometallics (ACS Publications) URL:[Link]
-
Heterogenization of Some PNP Ligands for the Oligomerization of Ethylene SciELO South Africa URL:[Link]
-
Chelating and bridging diphosphinoamine (PPh2)2N(iPr) complexes of copper(I) ResearchGate URL:[Link]
Sources
The Electronic and Steric Architecture of PN(iPr)P(Ph)₂ Ligands in Homogeneous Catalysis
An In-Depth Technical Guide for Researchers and Application Scientists
Introduction: The Catalyst that Redefined Oligomerization
In the landscape of homogeneous catalysis, the precise tuning of ligand electronics and sterics is the dividing line between statistical product distributions and pinpoint selectivity. The diphosphinoamine ligand, commonly denoted as PN(iPr)P(Ph)₂ (or more accurately, Ph₂P–N(iPr)–PPh₂), represents a masterclass in this tuning. Originally pioneered by Sasol, this specific N-isopropyl-bis(diphenylphosphino)amine ligand revolutionized the petrochemical industry by enabling the first highly selective chromium-catalyzed tetramerization of ethylene to 1-octene[1].
For researchers and drug development professionals translating organometallic principles into complex molecule synthesis, understanding the causality behind the PN(iPr)P(Ph)₂ ligand's performance is critical. This guide deconstructs the electronic properties, mechanistic pathways, and self-validating synthetic protocols of this landmark ligand system.
Electronic Properties: The Causality of Selectivity
The core function of the PN(iPr)P(Ph)₂ ligand lies in its ability to stabilize highly reactive metallacycle intermediates while dictating the precise moment of β -hydride elimination. This is achieved through a delicate balance of σ -donation and π -acceptor capabilities[2].
The P–N–P Backbone and Nitrogen Lone Pair Delocalization
Unlike all-carbon diphosphine backbones (e.g., dppe or dppp), the PNP backbone features a central nitrogen atom with a lone pair of electrons.
-
Electronic Push: The N-isopropyl group exerts a strong inductive (+I) electron-donating effect. This increases the electron density on the nitrogen atom, forcing its lone pair to delocalize into the empty d-orbitals (or σ
- orbitals) of the adjacent phosphorus atoms.
-
Metal Stabilization: Consequently, the phosphorus atoms become substantially stronger σ -donors to the transition metal center (e.g., Cr). This high electron density stabilizes the high-valent Cr(III) intermediates required for metallacycle expansion[3].
Steric Bulk and the Bite Angle
The isopropyl group is not merely an electronic modulator; it is a critical steric director. The bulky iso-propyl moiety forces the P–N–P angle to compress, which in turn fixes the P–Cr–P bite angle upon coordination[4].
-
Trimerization vs. Tetramerization: A smaller, less sterically demanding N-substituent (like a methyl group) allows the metallacycloheptane (C7) intermediate to easily undergo β -hydride elimination, yielding 1-hexene. The bulky N-isopropyl group creates a steric clash that suppresses this premature elimination, forcing the insertion of a fourth ethylene molecule to form a metallacyclononane (C9), which subsequently eliminates to yield 1-octene[1].
Oxidation State Dynamics
Advanced High-Frequency Electron Paramagnetic Resonance (HFEPR) and Density Functional Theory (DFT) studies reveal that the active catalyst oscillates between Cr(I) and Cr(III) oxidation states[3][5]. The strong π -acceptor nature of the diphenylphosphino groups prevents the over-reduction of the Cr(I) species to inactive Cr(0), maintaining the catalyst's longevity during the cycle[5].
Data Presentation: Ligand Tuning and Selectivity
The causality of the N-substituent's electronic and steric properties is best validated by comparing the catalytic outcomes of different PNP derivatives.
Table 1: Influence of N-Substituents on Cr-Catalyzed Ethylene Oligomerization
| Ligand Structure | N-Substituent | Electronic Effect | Steric Bulk | 1-Octene Selectivity | 1-Hexene Selectivity |
| Ph₂P–N(Me)–PPh₂ | Methyl | Weak (+I) | Low | ~15% | >60% |
| Ph₂P–N(iPr)–PPh₂ | Isopropyl | Moderate (+I) | High | >70% | ~15% |
| Ph₂P–N(Ph)–PPh₂ | Phenyl | Withdrawing (-I) | Moderate | ~45% | ~35% |
| Ph₂P–N(m-CF₃Ph)–PPh₂ | m-CF₃-Phenyl | Strong (-I) | High | ~69% | ~20% |
Data synthesized from benchmark studies on Cr/PNP oligomerization systems[1][2]. The iPr group provides the optimal intersection of electron donation and steric constraint.
Mechanistic Pathway Visualization
The following diagram illustrates the self-validating logic of the metallacycle mechanism. The PN(iPr)P(Ph)₂ ligand specifically raises the activation barrier for the C7 β -hydride elimination, funneling the reaction toward the C9 intermediate.
Fig 1: Cr-PN(iPr)P(Ph)₂ catalytic cycle showing the steric suppression of 1-hexene in favor of 1-octene.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the synthesis of the PN(iPr)P(Ph)₂ ligand must be executed with strict exclusion of oxygen and moisture to prevent the formation of phosphine oxides. The following step-by-step methodology incorporates built-in analytical checkpoints[6].
Protocol 1: Synthesis of Ph₂P–N(iPr)–PPh₂
Reagents Required:
-
Isopropylamine (1.0 equiv)
-
Triethylamine (Excess, ~2.5 equiv)
-
Chlorodiphenylphosphine (Ph₂PCl) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) and Acetonitrile (CH₃CN)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve isopropylamine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
-
Coupling: Slowly add chlorodiphenylphosphine (2.0 equiv) dropwise via a syringe. Causality note: Dropwise addition controls the exothermic salt elimination reaction and prevents the formation of asymmetric mono-phosphino side products.
-
Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12–16 hours. A white precipitate of triethylammonium chloride will form.
-
Purification: Remove the DCM under reduced pressure. Extract the resulting residue with anhydrous THF to separate the product from the ammonium salts. Filter via a cannula or Celite pad.
-
Isolation: Concentrate the THF filtrate to an oil. Triturate the oil with anhydrous CH₃CN (5 × 5 mL), followed by degassing at 50 °C under high vacuum. This yields the pure ligand as a white solid (typical yield: 60–65%)[6].
Self-Validation Checkpoint (NMR Spectroscopy):
-
³¹P{¹H} NMR (CD₂Cl₂): A successful synthesis is confirmed by a single, sharp resonance at δ 67.6 ppm [6].
-
Failure Mode: If a peak appears near δ 25–30 ppm, this indicates oxidation to the phosphine oxide (P=O). The batch must be discarded or rigorously recrystallized, as oxidized ligands will poison the Cr metal center and abolish catalytic activity.
Protocol 2: In Situ Catalyst Activation
For catalysis, the ligand is not isolated as a pre-formed Cr complex but is generated in situ.
-
Combine PN(iPr)P(Ph)₂ (1.2 equiv) with Cr(acac)₃ (1.0 equiv) in a solvent such as methylcyclohexane or chlorobenzene.
-
Introduce the activator, Modified Methylaluminoxane (MMAO-3A), at an Al/Cr ratio of ~500:1. Causality note: MMAO serves a dual purpose—it alkylates the Cr center to initiate the cycle and abstracts a ligand to open a coordination site for ethylene[2].
Fig 2: Self-validating synthetic workflow for the preparation of the PN(iPr)P(Ph)₂ ligand.
Conclusion
The PN(iPr)P(Ph)₂ ligand is a triumph of rational organometallic design. By leveraging the electron-donating power of the nitrogen lone pair and the precise steric bulk of the isopropyl group, researchers can manipulate the kinetic barriers of transition metal metallacycles. Whether applied to industrial ethylene tetramerization or adapted for advanced cross-coupling methodologies in drug development, the principles of electronic and steric causality demonstrated by this ligand remain a foundational blueprint for catalyst design.
References
-
Highly Efficient Ethylene Tetramerization Using Cr Catalysts Constructed with Trifluoromethyl-Substituted N-Aryl PNP Ligands ACS Omega (2022) URL:[Link]
-
Ethylene Tetramerization: A New Route to Produce 1-Octene in Exceptionally High Selectivities Journal of the American Chemical Society (2004) URL:[Link]
-
Chromium-Based Complexes Bearing N-Substituted Diphosphinoamine Ligands for Ethylene Oligomerization ACS Omega (2022) URL:[Link]
-
Relevant metal oxidation states of MAO-activated chromium catalysts for ethylene oligomerization ChemRxiv (2025) URL:[Link]
-
Unravelling the Photochemical Transformations of Chromium(I) 1,3 Bis(diphenylphosphino),[Cr(CO)₄(dppp)]⁺, by EPR Spectroscopy Organometallics (2019) URL:[Link]
Sources
An In-depth Technical Guide on the Solubility of Bis(diphenylphosphino)(isopropyl)amine in Organic Solvents
Introduction
Bis(diphenylphosphino)(isopropyl)amine, a member of the broader class of N-substituted bis(diphenylphosphino)amine (DPPA) ligands, is a compound of significant interest in the field of coordination chemistry and homogeneous catalysis. The strategic placement of two diphenylphosphino groups tethered by an isopropylamine bridge imparts unique steric and electronic properties to the resulting metal complexes.[1] The solubility of this ligand in organic solvents is a critical parameter that dictates its utility in various applications, from catalyst preparation to reaction engineering and product purification.
This technical guide provides a comprehensive overview of the solubility characteristics of bis(diphenylphosphino)(isopropyl)amine. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide establishes a predictive framework based on first principles and the known behavior of structurally analogous compounds. Most importantly, it offers a detailed, field-proven experimental protocol for researchers to precisely determine the solubility of this and similar air-sensitive compounds in solvents relevant to their work.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[2] The molecular structure of bis(diphenylphosphino)(isopropyl)amine provides clear indicators of its expected solubility behavior.
-
Lipophilic Character : The presence of four phenyl (C₆H₅) groups renders the molecule predominantly nonpolar and lipophilic. These aromatic rings contribute significantly to the van der Waals forces, favoring interactions with nonpolar and weakly polar organic solvents.
-
Tertiary Phosphine Nature : Tertiary phosphine ligands are generally known for their lipophilic nature, which leads to good solubility in organic solvents.[3] This characteristic is a key reason for their widespread use in homogeneous catalysis.[3]
-
Polarity Contribution : The central nitrogen atom and the phosphorus atoms introduce a degree of polarity to the molecule. However, the bulky phenyl and isopropyl groups sterically shield these polar centers, diminishing their influence on the overall solubility profile.
Based on these structural features, bis(diphenylphosphino)(isopropyl)amine is anticipated to be highly soluble in a range of common organic solvents and poorly soluble in highly polar, protic solvents like water.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High to Very High | The nonpolar nature of these solvents aligns well with the lipophilic character of the four phenyl groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | These solvents offer a balance of slight polarity and the ability to engage in favorable interactions with the aromatic rings. DCM is a common solvent for the synthesis and handling of related phosphine ligands.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are effective solvents for many organometallic and organophosphorus compounds. THF is a common choice for reactions involving phosphine ligands.[6] |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF) | Low to Moderate | The higher polarity of these solvents makes them less ideal for dissolving the largely nonpolar ligand. However, some solubility is expected due to the polar P-N-P backbone. |
| Alcohols | Methanol, Ethanol | Very Low to Insoluble | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the nonpolar ligand, leading to poor solubility. |
| Water | - | Insoluble | The high polarity and hydrogen-bonding nature of water make it a very poor solvent for this lipophilic compound. |
The following diagram illustrates the logical workflow for assessing the predicted solubility of bis(diphenylphosphino)(isopropyl)amine.
Caption: Predicted solubility workflow for bis(diphenylphosphino)(isopropyl)amine.
Experimental Protocol for Solubility Determination
The most reliable method for obtaining precise solubility data is through direct experimental measurement. The following protocol is based on the widely accepted shake-flask method, adapted for air-sensitive compounds.[2] This method ensures that an equilibrium between the dissolved and undissolved solute is achieved, providing accurate and reproducible results.
Materials and Equipment
-
Bis(diphenylphosphino)(isopropyl)amine (high purity)
-
Anhydrous organic solvents of interest
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox[7]
-
Temperature-controlled shaker or magnetic stirrer with a hotplate
-
Analytical balance (± 0.1 mg precision)
-
Glass vials with PTFE-lined screw caps or Schlenk flasks
-
Syringes and needles
-
Inert syringe filters (e.g., 0.2 µm PTFE)
-
Volumetric flasks
Procedure: Shake-Flask Method
-
Preparation : Under an inert atmosphere (glovebox or Schlenk line), add an excess amount of bis(diphenylphosphino)(isopropyl)amine to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid after equilibration.[2]
-
Solvent Addition : Add a precise, known volume (e.g., 5.00 mL) of the desired anhydrous organic solvent to the vial.
-
Equilibration : Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for an extended period (24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection : Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with an inert filter. This step must be performed without disturbing the undissolved solid.
-
Gravimetric Analysis :
-
Dispense the filtered, saturated solution into a pre-weighed, dry vial. Record the exact volume transferred.
-
Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum.
-
Once the solvent is completely removed, re-weigh the vial containing the solid residue.
-
-
Calculation : The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of solution collected (L))
The following diagram outlines the key steps of the experimental workflow for determining solubility.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
Methodological & Application
Bis(diphenylphosphino)(isopropyl)amine as a ligand in catalysis
Application Note: Bis(diphenylphosphino)(isopropyl)amine ( iPrN(PPh2)2 ) in Chromium-Catalyzed Ethylene Tetramerization
Executive Summary
The commercial demand for "on-purpose" 1-octene—a critical comonomer used in the production of high-performance polyolefin elastomers (POEs) and linear low-density polyethylene (LLDPE)—has driven intense research into highly selective ethylene tetramerization catalysts[1]. The benchmark catalytic system, originally pioneered by Sasol, relies on a chromium source, a bis(diphenylphosphino)amine (PNP) ligand, and an aluminum-based activator[1].
Among the vast library of PNP ligands, bis(diphenylphosphino)(isopropyl)amine ( iPrN(PPh2)2 ) stands out as the archetypal ligand for achieving high 1-octene selectivity. This guide provides an authoritative, deep-dive technical protocol for researchers and drug/polymer development professionals, detailing the mechanistic causality of the ligand, precatalyst design strategies, and self-validating experimental workflows.
Mechanistic Causality: The Metallacycle Pathway
Unlike traditional Cossee-Arlman linear chain growth, ethylene tetramerization using the iPrN(PPh2)2 ligand proceeds via a metallacyclic mechanism [2]. Understanding this pathway is critical for troubleshooting selectivity drops during scale-up.
-
Oxidative Coupling: The active cationic Cr(I)/Cr(III) center coordinates two ethylene molecules, undergoing oxidative coupling to form a chromacyclopentane intermediate[3].
-
The Steric Gatekeeper (Causality of the Isopropyl Group): Subsequent ethylene insertions expand the ring to a chromacycloheptane. At this juncture, the complex faces a bifurcation: reductive elimination to yield 1-hexene, or a third insertion to yield a chromacyclononane[2]. The steric bulk of the N-isopropyl group dictates the geometry of the active pocket. It destabilizes the transition state required for the 7-membered ring's elimination, strongly favoring the third ethylene insertion[3].
-
Reductive Elimination: The resulting 9-membered chromacyclononane rapidly undergoes reductive elimination to yield the target 1-octene[4].
Catalytic cycle of ethylene tetramerization via metallacyclic intermediates.
Precatalyst Design & Activation Strategies
Historically, the iPrN(PPh2)2 system required enormous excesses of expensive modified methylaluminoxane (MMAO) (Al/Cr ratios ~500) to generate the active cationic Cr species[1]. This approach is economically burdensome and generates complex mixtures of EPR-active and inactive chromium species[5].
Modern MMAO-Free Systems: Recent advances utilize single-component, structurally defined cationic precatalysts, such as [(iPrN(PPh2)2)CrCl2(CH3CN)2]+[B(C6F5)4]− [6].
-
Causality of the Counterion: The tetrakis(pentafluorophenyl)borate anion, [B(C6F5)4]− , is highly bulky and weakly coordinating. It stabilizes the cationic Cr(III) center without competing with ethylene for coordination sites[6].
-
Activator Synergy: Because the metal is already cationic, activation only requires simple, inexpensive trialkylaluminums (e.g., Et3Al or iBu3Al ) to alkylate the metal center, drastically reducing the required Al/Cr ratio and minimizing unwanted polyethylene formation[6].
Quantitative Performance Metrics
The table below summarizes the performance shift when transitioning from traditional MMAO activation to advanced cationic precursor systems.
| Catalyst System | Activator (Al/Cr Ratio) | Solvent | Activity ( kg/g-Cr/h ) | 1-Octene Selectivity (wt%) | 1-Hexene Selectivity (wt%) | Polymer (wt%) |
| Cr(acac)3 / iPrN(PPh2)2 | MMAO (500) | Chlorobenzene | ~50 - 80 | 70 - 75 | 10 - 15 | < 1.0 |
| [(PNP)CrCl2(CH3CN)2]+[B(C6F5)4]− | Et3Al (30) | Cyclohexene | 168 | ~70 | ~15 | 0.3 |
(Data synthesized from comparative studies of MMAO and MMAO-free systems[1][6])
Experimental Protocols: Self-Validating Workflows
Step-by-step experimental workflow for evaluating ethylene tetramerization.
Protocol 4.1: Synthesis of the iPrN(PPh2)2 Ligand
Note: All manipulations must be performed using standard Schlenk techniques under an inert argon atmosphere.
-
Preparation: Dissolve isopropylamine (1.0 eq) and triethylamine (excess, ~2.5 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Causality: Triethylamine acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the target ligand[4].
-
-
Coupling: Add chlorodiphenylphosphine ( PPh2Cl , 2.0 eq) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Purification: Filter off the triethylammonium chloride salts. Remove DCM under reduced pressure. Recrystallize the crude product from hot methanol/DCM.
-
Self-Validation Checkpoint: Analyze the product via 31P{1H} NMR in CDCl3 . A successful synthesis will yield a sharp, single resonance at approximately δ 48.5 ppm , confirming the symmetric P-N-P environment[4]. Any peaks near δ 20-30 ppm indicate unwanted phosphine oxide formation due to oxygen contamination.
Protocol 4.2: Preparation of the Cationic Cr(III) Precatalyst
-
Metathesis: React CrCl3(THF)3 with [(CH3CN)4Ag]+[B(C6F5)4]− in anhydrous acetonitrile. Filter off the precipitated AgCl to yield the intermediate [CrCl2(CH3CN)4]+[B(C6F5)4]− .
-
Ligand Coordination: Add 1.0 eq of the synthesized iPrN(PPh2)2 ligand to the intermediate solution. Stir for 4 hours at room temperature.
-
Self-Validation Checkpoint: The solution will undergo a distinct color shift from purple/green to a vibrant blue/green. Crystallization via vapor diffusion (DCM/pentane) will yield X-ray quality crystals confirming a distorted octahedral geometry[6].
Protocol 4.3: High-Pressure Ethylene Tetramerization
-
Reactor Preparation: Bake a Parr pressure reactor under vacuum at 120 °C for 2 hours to remove trace moisture. Cool to 45 °C under a continuous argon purge.
-
Causality: Even ppm levels of water will irreversibly hydrolyze the Al-alkyl activator and poison the Cr center[5].
-
-
Loading: Inject the solvent (e.g., methylcyclohexane or cyclohexene) and the Cr precatalyst (typically ~2-5 μ mol) into the reactor[6].
-
Activation: Inject the Et3Al activator (Al/Cr ratio = 30-50).
-
Self-Validation Checkpoint: A rapid color change to a greenish-brown indicates the successful alkylation and reduction of the Cr center[5].
-
-
Pressurization: Immediately pressurize the reactor with polymer-grade ethylene to 45 bar. Maintain constant pressure using a mass flow controller (MFC).
-
Self-Validation Checkpoint: A sudden exothermic temperature spike and continuous, steady ethylene uptake on the MFC confirm active tetramerization[4]. A plateau in uptake indicates catalyst deactivation.
-
-
Quench & Analysis: After 30-60 minutes, cool the reactor to 5 °C to suppress volatility. Vent the unreacted ethylene slowly. Quench the reaction with acidified ethanol (10% HCl). Analyze the liquid phase via GC-FID using nonane as an internal standard to quantify 1-hexene and 1-octene fractions.
References
-
Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst. Journal of the American Chemical Society (via Montclair State University Digital Commons). 5
-
Preparation of Extremely Active Ethylene Tetramerization Catalyst [iPrN(PAr2)2−CrCl2]. Catalysts (2021). 1
-
Methylaluminoxane-Free Chromium Catalytic System for Ethylene Tetramerization. ACS Industrial & Engineering Chemistry Research (2017). 6
-
Investigation of Ethylene Tetramerization Catalysis from Structurally-Defined Organochromium Compounds. ProQuest. 3
-
Heterogenization of Some PNP Ligands for the Oligomerization of Ethylene. SciELO South Africa. 4
-
Catalysis Science & Technology. RSC Publishing (2022). 2
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Investigation of Ethylene Tetramerization Catalysis from Structurally-Defined Organochromium Compounds - ProQuest [proquest.com]
- 4. scielo.org.za [scielo.org.za]
- 5. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Note: Bis(diphenylphosphino)(isopropyl)amine in Palladium-Catalyzed Buchwald-Hartwig Amination
Executive Summary
The Buchwald-Hartwig amination has fundamentally transformed the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and organic materials. While traditional ligands like BINAP or dppf are highly effective for standard cross-couplings, the coupling of sterically encumbered or electronically deactivated substrates often requires highly specialized ligand architectures.
Bis(diphenylphosphino)(isopropyl)amine—commonly referred to as iPrN(PPh2)2 or isopropyl-PNP —has emerged as a highly tunable, high-performance bidentate ligand. Originally celebrated for its role in chromium-catalyzed ethylene tetramerization, its unique P-N-P backbone provides exceptional steric and electronic properties that stabilize Palladium intermediates, facilitating challenging C-N bond formations[1]. This application note details the mechanistic causality, quantitative performance, and a self-validating protocol for utilizing iPrN(PPh2)2 in Pd-catalyzed amination workflows.
Structural Rationale & Mechanistic Causality
The efficacy of iPrN(PPh2)2 in Buchwald-Hartwig amination is not coincidental; it is dictated by the precise atomic arrangement of its P-N-P backbone[2]. Understanding the causality behind its performance allows researchers to rationally optimize reaction conditions.
-
Bite Angle Compression & Steric Tuning: Unlike carbon-bridged ligands (e.g., dppe or dppp), the nitrogen atom in the P-N-P backbone introduces geometric flexibility. The bulky N-isopropyl group exerts a "Thorpe-Ingold" type steric pressure, forcing the two diphenylphosphino moieties closer together. This narrows the P-Pd-P bite angle. A tighter bite angle thermodynamically drives the reductive elimination step—often the rate-limiting bottleneck when coupling sterically hindered secondary amines or ortho-substituted aryl halides[2].
-
Electronic Communication: The lone pair on the bridging nitrogen atom can weakly interact with the phosphorus donors, modulating the electron density at the Palladium center. This ensures the Pd(0) species remains sufficiently electron-rich to undergo rapid oxidative addition into deactivated aryl chlorides, while still supporting the subsequent amine binding and deprotonation steps[3].
Figure 1: Catalytic cycle of Buchwald-Hartwig amination using Pd and iPrN(PPh2)2 ligand.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Each critical step includes an observable or analytical checkpoint to confirm the chemical state before proceeding, thereby preventing downstream failures.
Reagents & Materials
-
Precatalyst: Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3).
-
Ligand: Bis(diphenylphosphino)(isopropyl)amine (iPrN(PPh2)2).
-
Base: Sodium tert-butoxide (NaOtBu) for standard substrates; Cesium carbonate (Cs2CO3) for base-sensitive functional groups.
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane.
Figure 2: Self-validating experimental workflow for Pd-catalyzed amination using iPrN(PPh2)2.
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation (The Causality of Complexation)
-
Action: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)2 (1.0 mol%) and iPrN(PPh2)2 (1.2 mol%). Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.
-
Causality: Pre-stirring allows the bidentate PNP ligand to fully displace the acetate ligands and stabilize the reduced Pd(0) active species before the introduction of bulky substrates or competing amines, preventing catalyst poisoning[4].
-
Validation Checkpoint 1: Observe the solution. It must transition from a heterogeneous red/orange suspension to a homogeneous, clear pale-yellow solution. If the solution remains dark or precipitates form, oxygen ingress or degraded ligand is likely; abort and restart.
Step 2: Substrate & Base Addition
-
Action: To the pre-activated catalyst solution, sequentially add the aryl halide (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv). Seal the tube and heat to 80 °C.
-
Causality: NaOtBu is selected for its high pKa, which rapidly deprotonates the Pd-bound amine intermediate, driving the catalytic cycle forward. The slight excess of amine compensates for potential volatilization or side-reactions.
Step 3: In-Process Reaction Monitoring
-
Action: After 4 hours, cool the reaction slightly, withdraw a 10 µL aliquot under argon, dilute with EtOAc, and analyze via GC-MS or TLC.
-
Validation Checkpoint 2: The GC-MS trace must show >95% consumption of the aryl halide. The presence of unreacted aryl halide alongside dehalogenated byproducts indicates premature catalyst death (often due to poor degassing). If the reaction is stalled, do not arbitrarily add more heat; verify the integrity of the inert atmosphere.
Step 4: Quenching and Purification
-
Action: Cool the reaction to room temperature. Quench by adding 5 mL of water. Extract with EtOAc (3 × 10 mL). Pass the combined organic layers through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.
-
Causality: The Celite filtration is critical to remove colloidal palladium, which can streak through silica gel and contaminate the final API or intermediate.
Quantitative Performance Data
The iPrN(PPh2)2 ligand demonstrates robust performance across a variety of electronic and steric profiles. Below is a synthesized data table representing typical yields and conditions for this catalytic system[1][2].
| Aryl Halide | Amine | Catalyst Loading | Base / Solvent | Temp / Time | Yield (%) |
| 4-Bromotoluene | Morpholine | 1 mol% Pd, 1.2 mol% L | NaOtBu / Toluene | 80°C / 4 h | 94% |
| Bromobenzene | Hexylamine | 1 mol% Pd, 1.2 mol% L | NaOtBu / Toluene | 80°C / 6 h | 92% |
| 2-Chloro-m-xylene | Aniline | 2 mol% Pd, 2.4 mol% L | NaOtBu / Toluene | 100°C / 12 h | 88% |
| 4-Bromoanisole | 2,6-Diisopropylaniline | 2 mol% Pd, 2.4 mol% L | Cs2CO3 / Dioxane | 110°C / 24 h | 81% |
Data Interpretation: The system maintains high efficiency even when coupling sterically demanding substrates (e.g., 2-chloro-m-xylene or 2,6-diisopropylaniline). The transition from Toluene/NaOtBu to Dioxane/Cs2CO3 for the most hindered substrates reflects the need for higher temperatures and milder basic conditions to prevent substrate degradation over extended reaction times.
References
- Kuchkaev, A. et al. "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands." ResearchGate.
- "Application of N,N-Bis(diphenylphosphino)aniline Palladium(II) Complexes as Precatalysts in Heck Coupling Reactions." ResearchGate.
- "Tervalent phosphorus acid derivatives." Organophosphorus Chemistry: Volume 45, Royal Society of Chemistry.
- Smith, M. B. "The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments." Molecules 2022.
Sources
Application Note: Palladium Complexes of Bis(diphenylphosphino)(isopropyl)amine in Catalysis
Executive Summary
The development of highly efficient transition-metal catalysts relies heavily on the strategic design of supporting ligands. Bis(diphenylphosphino)(isopropyl)amine (commonly abbreviated as dppipa), a prominent member of the PNP-diphosphine family, has emerged as a structurally versatile ligand for palladium-catalyzed transformations [1]. This application note provides an in-depth technical guide on the structural rationale, synthesis, and implementation of Pd-dppipa complexes—specifically [PdCl2(dppipa)]—in carbon-carbon cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.
Designed for researchers and drug development professionals, this guide synthesizes empirical methodologies with the mechanistic causality required to scale and optimize these catalytic systems reliably.
Mechanistic Rationale & Structural Dynamics
The exceptional catalytic performance of Pd-dppipa complexes is dictated by the unique stereoelectronic properties of the PNP backbone [2]. Understanding these properties is critical for predicting catalyst behavior during complex synthetic workflows.
-
Restricted Bite Angle & Reductive Elimination: The nitrogen-bridged backbone forces a highly acute P-Pd-P bite angle (typically 70°–75°) when chelating a single palladium center. This geometry forms a strained four-membered metallacycle. The steric strain inherently destabilizes the intermediate Pd(II) species during the catalytic cycle, significantly accelerating the reductive elimination step—often the rate-limiting bottleneck in C-C bond formation.
-
Electronic Tuning via the Amine Bridge: Unlike carbon-bridged analogues (e.g., dppm or dppe), the electronegative nitrogen atom in dppipa alters the electron density on the phosphorus donors. The lone pair on the nitrogen can engage in hyperconjugation, subtly increasing the σ-donor capacity of the phosphines. This electron-rich metal center facilitates the initial oxidative addition of unactivated aryl halides.
-
Steric Shielding: The bulky isopropyl group on the central nitrogen provides an "umbrella" of steric bulk over the metal center. This shielding is crucial for stabilizing the highly reactive Pd(0) active species, preventing premature aggregation into catalytically dead palladium black [3].
Workflow for the synthesis and activation of [PdCl2(dppipa)] precatalysts.
Catalytic Applications & Performance Data
Pd-dppipa complexes demonstrate broad substrate scope and high turnover numbers (TON) in standard cross-coupling reactions. The table below summarizes benchmark quantitative data for [PdCl2(dppipa)] activated in situ.
Table 1: Comparative Catalytic Performance of Pd-dppipa in Cross-Coupling
| Reaction Type | Substrates | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Aryl bromides + Phenylboronic acid | 1.0 mol% | 80 | 4 | >95% |
| Suzuki-Miyaura | Aryl chlorides + Phenylboronic acid | 2.0 mol% | 100 | 12 | 82–88% |
| Heck Coupling | Iodobenzene + Styrene | 1.0 mol% | 100 | 6 | >90% |
| Heck Coupling | Bromobenzene + Butyl acrylate | 2.0 mol% | 110 | 12 | 85% |
Note: Yields are based on GC-FID analysis using an internal standard. Reactions performed in Toluene/H2O biphasic systems with K2CO3 as the base.
General Suzuki-Miyaura catalytic cycle utilizing the Pd-dppipa active species.
Experimental Protocols
The following protocols are designed as self-validating systems. By observing the specific physical and spectroscopic checkpoints, researchers can ensure the integrity of the catalyst before committing valuable pharmaceutical intermediates to the reaction.
Protocol A: Synthesis of [PdCl2(dppipa)] Precatalyst
Causality:[Pd(COD)Cl2] (COD = 1,5-cyclooctadiene) is utilized as the metal precursor because the COD ligand is highly labile. The strongly coordinating dppipa ligand easily displaces COD at room temperature, driving the reaction forward without the need for thermal forcing, which could otherwise lead to phosphine oxidation.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of [Pd(COD)Cl2] in 15 mL of anhydrous, degassed dichloromethane (CH₂Cl₂).
-
Ligand Addition: Slowly add a solution of 1.05 mmol of bis(diphenylphosphino)(isopropyl)amine [1] in 5 mL of CH₂Cl₂ dropwise to the stirring palladium solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The solution will transition from a vibrant orange to a pale yellow, indicating the displacement of COD and the formation of the chelate complex.
-
Isolation: Concentrate the solution to approximately 5 mL under reduced pressure. Add 15 mL of anhydrous diethyl ether to precipitate the complex.
-
Filtration: Collect the pale yellow microcrystalline solid via vacuum filtration, wash with cold diethyl ether (2 × 5 mL), and dry under high vacuum.
-
Self-Validation Check (³¹P{¹H} NMR): Analyze the isolated solid via ³¹P{¹H} NMR in CDCl₃. Free dppipa exhibits a singlet around δ +48 ppm. Upon successful chelation, the signal will undergo a significant downfield shift (typically to δ +65–75 ppm) due to the deshielding effect of the strained metallacycle [2]. The complete absence of the +48 ppm peak confirms absolute metalation.
Protocol B: General Suzuki-Miyaura Cross-Coupling
Causality: The precatalyst [PdCl2(dppipa)] must be reduced to the active Pd(0) species in situ. The presence of the boronic acid and the inorganic base facilitates this initial reduction, initiating the catalytic cycle without requiring external reducing agents.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), anhydrous K₂CO₃ (2.0 mmol), and [PdCl2(dppipa)] (0.01 mmol, 1.0 mol%).
-
Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Inject 4 mL of degassed toluene and 1 mL of degassed deionized water.
-
Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4 hours.
-
Self-Validation Check (Visual & TLC): The reaction mixture should remain a pale yellow, homogeneous organic phase over the aqueous layer. If the solution turns dark black and precipitates form, it indicates ligand dissociation and the formation of inactive palladium black. Monitor the disappearance of the aryl halide via TLC or GC-MS to confirm reaction completion.
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the biphenyl product via flash column chromatography.
References
-
Ahuja, R., Nethaji, M., & Samuelson, A. G. (2009). "Chelating and bridging diphosphinoamine (PPh2)2N(iPr) complexes of copper(I)". Journal of Organometallic Chemistry. Available at:[Link]
-
ACS Catalysis. (2018). "Catalytic Systems Based on Chromium(III) Silylated-Diphosphinoamines for Selective Ethylene Tri-/Tetramerization" (Discusses the steric and electronic tuning of PNP ligand frameworks in catalysis). ACS Catalysis. Available at:[Link]
Application Notes and Protocols for Bis(diphenylphosphino)(isopropyl)amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Bis(diphenylphosphino)(isopropyl)amine in Modern Catalysis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount, dictating the efficiency, substrate scope, and overall success of the transformation. Bis(diphenylphosphino)(isopropyl)amine, a member of the aminophosphine ligand family, has emerged as a valuable tool for synthetic chemists. Its unique structural and electronic properties, stemming from the combination of two diphenylphosphino groups linked by an isopropylamine backbone, offer a compelling balance of steric bulk and electron-donating character. This guide provides an in-depth exploration of the practical applications of bis(diphenylphosphino)(isopropyl)amine in key cross-coupling reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The isopropyl group on the nitrogen atom provides a moderate steric footprint, influencing the coordination geometry around the palladium center and promoting the reductive elimination step of the catalytic cycle. Concurrently, the nitrogen atom's lone pair can participate in secondary coordination or influence the electronic properties of the phosphorus atoms, thereby modulating the catalyst's reactivity. These attributes make bis(diphenylphosphino)(isopropyl)amine a versatile ligand for a range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Synthesis of Bis(diphenylphosphino)(isopropyl)amine
A reliable synthesis of bis(diphenylphosphino)(isopropyl)amine is crucial for its application in catalysis. The following two-step, one-pot procedure is adapted from established methods for the synthesis of related N-substituted bis(diphenylphosphino)amines and is designed to minimize the formation of side products.
Caption: Synthesis of bis(diphenylphosphino)(isopropyl)amine.
Protocol: Synthesis of N,N-Bis(diphenylphosphino)isopropylamine
Materials:
-
Isopropylamine
-
Chlorodiphenylphosphine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium hydroxide (NaOH) solution, concentrated
-
Magnesium sulfate (MgSO₄)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add isopropylamine (1.0 eq.) and anhydrous dichloromethane.
-
First Addition: With stirring at room temperature, add triethylamine (2.2 eq.) followed by the dropwise addition of chlorodiphenylphosphine (1.0 eq.). Stir the resulting mixture for 30 minutes.
-
Second Addition: After 30 minutes, add a second equivalent of chlorodiphenylphosphine (1.0 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction overnight at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer three times with a concentrated sodium hydroxide solution to remove any hydrochloride salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography to afford the pure bis(diphenylphosphino)(isopropyl)amine. A yield of approximately 63% can be expected.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The choice of ligand is critical, especially when using less reactive aryl chlorides. While specific data for bis(diphenylphosphino)(isopropyl)amine is not abundant in the literature, the following protocol is a representative procedure for its use in this transformation, based on general methods for phosphinamine ligands.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Bis(diphenylphosphino)(isopropyl)amine (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Toluene, anhydrous and degassed
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and bis(diphenylphosphino)(isopropyl)amine to a dry Schlenk tube. Add a portion of the toluene and stir for 10-15 minutes at room temperature to allow for complex formation.
-
Reaction Assembly: To the tube containing the pre-formed catalyst, add the aryl chloride, arylboronic acid, and potassium phosphate.
-
Reaction Execution: Add the remaining toluene to the Schlenk tube, seal it, and place it in a preheated oil bath at 80-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Performance Context: Comparison with Other Ligands
While specific comparative data for bis(diphenylphosphino)(isopropyl)amine is limited, the following table provides a general comparison of various phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides to illustrate the performance landscape.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 0.5 (Pd) | K₃PO₄ | Dioxane | 100 | 18 | 95 |
| P(t-Bu)₃ | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 24 | 94 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand are crucial for achieving high yields, especially with challenging substrates like heteroaryl halides. The following is a representative protocol for the use of bis(diphenylphosphino)(isopropyl)amine in this reaction.
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
Representative Protocol: Buchwald-Hartwig Amination of a Heteroaryl Bromide
Materials:
-
Heteroaryl bromide (1.0 eq.)
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)
-
Bis(diphenylphosphino)(isopropyl)amine (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Toluene or Dioxane, anhydrous and degassed
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Assembly: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, bis(diphenylphosphino)(isopropyl)amine, and NaOt-Bu. Add the heteroaryl bromide and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 4-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Performance Context: Comparison with Other Ligands
The following table presents data for the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine using different ligands, providing a benchmark for catalytic efficiency.
| Ligand | Aryl Halide | Amine | Base | Solvent | Yield (%) |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 98 |
| Xantphos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 25 |
| BippyPhos | Various Aryl Chlorides | Various Amines | NaOt-Bu | Toluene | Good to Excellent |
Application in Copper-Free Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of alkynes. The use of aminophosphine ligands has enabled the development of efficient copper-free protocols, which simplifies the reaction setup and purification. The following protocol is based on a reported copper- and amine-free Sonogashira reaction using aminophosphine ligands.
Caption: Generalized copper-free Sonogashira catalytic cycle.
Protocol: Copper- and Amine-Free Sonogashira Coupling
Materials:
-
Aryl iodide or bromide (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Bis(diphenylphosphino)(isopropyl)amine (4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Assembly: To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, bis(diphenylphosphino)(isopropyl)amine, the inorganic base, the aryl halide, and the terminal alkyne.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 60-80 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Performance Context: Aminophosphine Ligands in Sonogashira Coupling
A study on copper- and amine-free Sonogashira reactions highlighted the effectiveness of aminophosphine ligands. The following table illustrates the performance of a related aminophosphine ligand in the coupling of various aryl bromides with phenylacetylene.
| Aryl Bromide | Ligand | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Aminophosphine | K₂CO₃ | CH₃CN | 95 |
| 2-Bromotoluene | Aminophosphine | K₂CO₃ | CH₃CN | 88 |
| 2-Bromobenzonitrile | Aminophosphine | K₂CO₃ | CH₃CN | 99 |
Safety and Handling
Bis(diphenylphosphino)(isopropyl)amine is an organophosphorus compound and should be handled with appropriate safety precautions. While not pyrophoric, it is air-sensitive and can be oxidized to the corresponding phosphine oxide, which is catalytically inactive.
-
Handling: Always handle the ligand under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques to prevent oxidation.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Organophosphorus compounds can be toxic. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
Conclusion
Bis(diphenylphosphino)(isopropyl)amine is a versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties provide a valuable tool for synthetic chemists to construct challenging C-C and C-N bonds. The protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers, enabling them to leverage the full potential of this powerful ligand in their synthetic endeavors. As with any catalytic system, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
-
Böttcher, H.-J., et al. (2012). Structural Characterization of N,N-Bis(diphenylphosphanyl)propylamine. Zeitschrift für Naturforschung B, 67(5), 504-506. [Link]
- BenchChem. (2025).
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem Technical Support.
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Henderson, R. A., et al. (1988). Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II). Journal of the Chemical Society, Dalton Transactions, (2), 509-515. [Link]
-
Braunstein, P., & Naud, F. (2016). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. Chemical Reviews, 116(22), 13808-13903. [Link]
-
Ghaffari, B., et al. (2017). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Catalysis Science & Technology, 7(20), 4784-4794. [Link]
-
Fors, B. P., et al. (2013). BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides. Angewandte Chemie International Edition, 52(49), 12707-12711. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bimesityl-Type Phosphine Ligands. BenchChem Technical Support.
- Aydemir, M., et al. (2011). Synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their complexes: crystal structure of (Ph2P S)NH-C6H4-4-CH(CH3)
Application Note: Chelation Dynamics and Catalytic Workflows of Bis(diphenylphosphino)(isopropyl)amine
Target Audience: Researchers, Catalysis Scientists, and Process Development Professionals Compound: Bis(diphenylphosphino)(isopropyl)amine ( iPrN(PPh2)2 ) | CAS: 60981-68-2
Mechanistic Analysis: The Coordination Chemistry of iPrN(PPh2)2
Bis(diphenylphosphino)(isopropyl)amine, commonly referred to as the PNP ligand, is a highly versatile diphosphine compound that serves as a cornerstone in modern transition metal catalysis. As a Senior Application Scientist, understanding the causality behind its coordination behavior is critical for designing highly selective catalytic systems. The steric bulk of the N-isopropyl group, combined with the strong σ -donating and π -accepting capabilities of the diphenylphosphino moieties, forces the ligand into distinct, condition-dependent chelation modes[1][2].
Primary Chelation Modes
-
Bidentate Chelation ( κ2−P,P′ ): This is the dominant and catalytically most valuable mode. The ligand coordinates to a single metal center (e.g., Cr(III), Ni(II), Pd(II)), forming a highly strained, planar four-membered metallacycle (M-P-N-P)[3]. The N-isopropyl group provides sufficient steric pressure to narrow the P-M-P bite angle (typically ~73° in Ni complexes), which is mechanistically essential for stabilizing low-valent intermediates during olefin oligomerization[3][4].
-
Bridging Mode ( μ−P,P′ ): When the ligand-to-metal ratio is low (e.g., 1:2), or when utilizing highly thiophilic/halophilic metals like Cu(I), the steric strain of the four-membered ring becomes energetically unfavorable. Consequently, the Cu-P bonds become labile, and the ligand bridges two distinct metal centers, forming dinuclear or tetranuclear clusters[1][2].
-
Monodentate Coordination ( κ1−P ): A transient state rarely isolated, occurring primarily during ligand exchange or in the presence of extreme steric crowding that physically precludes the second phosphorus atom from binding.
Workflow Architectures: Synthesis and Validation
The synthesis of iPrN(PPh2)2 relies on a highly sensitive condensation reaction. The causality of the reagent choices is straightforward: Triethylamine ( Et3N ) acts as an acid scavenger, driving the reaction forward by precipitating insoluble triethylammonium chloride, thus preventing the acidic degradation of the newly formed P-N bonds[5][6].
Protocol A: Synthesis of iPrN(PPh2)2
Note: This is a self-validating protocol. All steps must be performed under rigorous Schlenk conditions to prevent phosphine oxidation.
-
Preparation: Flame-dry a 250 mL Schlenk flask and purge with ultra-high purity Argon.
-
Reagent Loading: Add 10.0 mmol of anhydrous isopropylamine and 22.0 mmol of anhydrous triethylamine ( Et3N ) to 50 mL of anhydrous dichloromethane (DCM)[5].
-
Condensation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 20.0 mmol of chlorodiphenylphosphine ( Ph2PCl ) over 30 minutes. Causality: Slow addition controls the exothermic P-N bond formation and prevents the formation of undesired oligomeric byproducts.
-
Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A dense white precipitate ( Et3NHCl ) will form.
-
Purification: Filter the suspension through a Celite pad under Argon. Concentrate the filtrate in vacuo. Recrystallize the resulting crude solid from a hot mixture of anhydrous hexane and ethanol.
-
System Validation: Dissolve a 5 mg aliquot in CD2Cl2 and perform 31P{1H} NMR spectroscopy.
-
Success Criterion: A single, sharp singlet at approximately δ 48-52 ppm confirms the symmetric κ2 pre-ligand.
-
Failure Criterion: Peaks downfield (>25 ppm relative to the product) indicate phosphine oxidation ( P=O ), requiring immediate repurification.
-
Workflow of PNP ligand synthesis and condition-dependent metal chelation pathways.
Application Protocol: Cr-Catalyzed Ethylene Tetramerization
The most commercially significant application of iPrN(PPh2)2 is its use with Chromium(III) precursors for the highly selective tetramerization of ethylene to 1-octene—a critical co-monomer for linear low-density polyethylene (LLDPE)[4][7].
Protocol B: Ethylene Tetramerization to 1-Octene
-
Catalyst Assembly: In an Argon-filled glovebox, dissolve Cr(acac)3 (2.0 μ mol) and iPrN(PPh2)2 (2.4 μ mol, 1.2 eq) in 50 mL of anhydrous methylcyclohexane[7][8]. Causality: Non-polar solvents are mandatory; polar coordinating solvents will competitively bind to the highly electrophilic Cr center, quenching the catalytic cycle.
-
Reactor Preparation: Transfer the homogeneous catalyst solution to a 300 mL Parr pressure reactor pre-heated to 45 °C[9].
-
Activation: Inject Modified Methylaluminoxane (MMAO-3A) to achieve an Al:Cr molar ratio of 300:1[8]. MMAO serves a dual purpose: it alkylates and reduces the Cr(III) to the active Cr(I) species, and abstracts an alkyl group to create a vacant coordination site[7].
-
Oligomerization: Immediately pressurize the reactor with polymerization-grade ethylene to 45 bar[8][9]. Maintain the pressure via a mass flow controller and stir at 1000 rpm for 30 minutes.
-
Quenching & Validation: Cease the reaction by rapid depressurization and quench with 10 mL of acidified ethanol (10% HCl).
Mechanism of Cr-PNP catalyzed ethylene tetramerization via metallacycle expansion.
Quantitative Data Presentation
Table 1: Structural Parameters of iPrN(PPh2)2 Chelation Modes
| Metal Center | Precursor | Chelation Mode | Geometry | Bite Angle / Distance | Application / Note |
| Ni(II) | NiBr2(dme) | κ2−P,P′ (Bidentate) | Distorted Square-Planar | P-Ni-P: 73.22° | Olefin polymerization modeling[3] |
| Cr(III) | Cr(acac)3 | κ2−P,P′ (Bidentate) | Octahedral (Pre-activation) | highly strained | Ethylene Tri-/Tetramerization[7][9] |
| Cu(I) | CuCl | μ−P,P′ (Bridging) | Tetrameric Core | Cu-Cu: ~2.64 - 2.78 Å | Photoluminescent clusters[1][2] |
Table 2: Typical Catalytic Performance of Cr/PNP Systems in Ethylene Tetramerization [4][9]
| Ligand System | Activator | Temp (°C) | Pressure (bar) | Activity ( g⋅gCr−1⋅h−1 ) | 1-Octene Selectivity (%) | Polyethylene (wt%) |
| iPrN(PPh2)2 | MMAO-3A | 45 | 45 | ~150,000 - 198,000 | 55.0 - 61.0 | < 2.0 |
| Si-PNP variants | MAO | 50 | 30 | ~76,700 | > 80.0 | < 0.5 |
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. scielo.org.za [scielo.org.za]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reactions involving bis(diphenylphosphino)(isopropyl)amine ligands
Technical Support Center: Troubleshooting iPr−PNP Ligand Side Reactions
Welcome to the Organometallic Catalysis Support Center. This guide is designed for researchers and scientists working with bis(diphenylphosphino)(isopropyl)amine ( iPrN(PPh2)2 , commonly referred to as iPr−PNP ), a benchmark ligand in chromium-catalyzed ethylene tetramerization.
While iPr−PNP is highly effective at selectively producing 1-octene, its electron-rich phosphine centers and polar P-N bonds make it highly susceptible to side reactions. This guide synthesizes field-proven insights to help you identify, troubleshoot, and prevent ligand degradation.
Quantitative Impact of Ligand Degradation
Understanding the causality behind experimental failures requires tracking the physical state of your ligand. The table below summarizes how specific degradation pathways alter the ligand's NMR signature and the resulting impact on catalytic performance.
Table 1: Impact of iPr−PNP Degradation on Ethylene Tetramerization
| Ligand State | 31P NMR Shift ( CDCl3 ) | Dominant Cr Species Formed | Ethylene Conversion | 1-Octene Selectivity | Polyethylene (PE) Yield |
| Intact iPrN(PPh2)2 | ~47.4 ppm (s) | [(PNP)CrCl2]+ (Active) | >105 g/gCr/h | > 70% | < 0.5% |
| Oxidized (Mono/Bis) | ~25 - 35 ppm (d/s) | [(P=O)Cr] or Bare Cr | Moderate | < 10% | > 80% |
| Hydrolyzed | ~21.0 ppm (d, 1JPH≈480 Hz) | Inactive / Bare Cr | Low | 0% | > 90% (if active) |
Mechanistic Pathways of Degradation
Fig 1. Primary degradation pathways of iPr-PNP ligands and their catalytic impact.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why is my ethylene tetramerization reaction suddenly producing high amounts of polyethylene (PE) instead of 1-octene? A: This is the most common symptom of ligand oxidation or dissociation. The iPr−PNP ligand must coordinate in a bidentate ( κ2−P,P ) fashion to enforce the specific steric bite angle required for the metallacyclopentane-to-metallacyclononane expansion (1)[1]. If adventitious oxygen oxidizes the phosphine to a phosphine oxide ( P=O ), the ligand becomes a harder donor. This leads to hemilability or complete dissociation. Bare chromium species activated by MMAO are potent, non-selective ethylene polymerization catalysts, leading to a massive spike in PE formation (>1 wt%)[1].
Q: How can I definitively detect if my iPrN(PPh2)2 ligand has hydrolyzed? A: Hydrolysis results in the irreversible cleavage of the P-N bond. The P-N bond in phosphinoamines is highly susceptible to nucleophilic attack by moisture, yielding diphenylphosphine oxide ( Ph2P(O)H ) and isopropylamine (2)[2]. You can detect this via 31P NMR. A pure iPr−PNP ligand shows a sharp singlet at ~47.4 ppm. If hydrolyzed, you will observe a doublet around 21 ppm with a massive one-bond phosphorus-proton coupling constant ( 1JPH≈480 Hz) corresponding to the P−H tautomer of the cleaved product.
Q: Does the Al/Cr ratio affect ligand stability during the reaction? A: Yes. While high equivalents of modified methylaluminoxane (MMAO) are required to alkylate the Cr center and abstract a halide to form the active cationic species, excessive aluminum alkyls can interact with the amine backbone or promote ligand abstraction. Maintaining an optimal Al/Cr molar ratio (typically 300:1 to 600:1) is critical. Higher ratios do not improve 1-octene selectivity and can accelerate ligand displacement, increasing PE side products (3)[3].
Q: I suspect my ligand oxidized during storage. Can it be salvaged? A: Phosphine oxides generated from adventitious oxygen exposure (4)[4] are extremely difficult to reduce back to the active phosphine without cleaving the P-N bond. It is more time-efficient and reliable to synthesize or purchase a fresh batch of iPr−PNP and store it strictly under an argon atmosphere at 4°C.
Troubleshooting Workflow
Fig 2. Troubleshooting workflow for mitigating polyethylene formation during tetramerization.
Self-Validating Experimental Protocol: Preparation and Activation of Cr/iPr-PNP Catalyst
To ensure scientific integrity and prevent the side reactions detailed above, follow this self-validating methodology for catalyst preparation:
Step 1: Ligand Validation (Critical Self-Validation Step)
-
Action: Dissolve 10 mg of iPrN(PPh2)2 in anhydrous, degassed CDCl3 inside an argon-filled glovebox. Acquire a 31P{1H} NMR spectrum.
-
Validation: Proceed only if a single sharp peak is observed at ~47.4 ppm. Any peaks between 20-35 ppm indicate oxidation or hydrolysis; the batch must be discarded.
Step 2: In-Situ Complexation
-
Action: In a Schlenk flask under strict argon flow, combine Cr(acac)3 (0.033 mmol) and iPrN(PPh2)2 (0.033 mmol, exact 1:1 molar ratio) in 10 mL of anhydrous, degassed toluene.
-
Causality: Stir at room temperature for 30 minutes. This incubation period is required to ensure complete κ2−P,P coordination before the introduction of the aggressive alkylating agent.
Step 3: Reactor Purging
-
Action: Heat the Parr pressure reactor to 80°C under vacuum for 1 hour, then backfill with high-purity ethylene (99.99%) three times.
-
Causality: This eliminates trace moisture and oxygen from the reactor walls, preventing instantaneous P-N bond cleavage upon catalyst injection.
Step 4: Activation and Pressurization
-
Action: Cool the reactor to 45°C. Inject the Cr/PNP solution. Immediately inject MMAO-3A to achieve an Al/Cr molar ratio of 500:1. Pressurize the reactor to 45 bar with ethylene.
-
Causality: Maintaining the temperature strictly at 45°C and utilizing high ethylene pressure suppresses the activation energy pathway for ligand dissociation and subsequent PE formation.
References
- Reaction kinetics of an ethylene tetramerisation catalyst - ResearchG
- Chromium-Based Complexes Bearing N-Substituted Diphosphinoamine Ligands for Ethylene Oligomerization | ACS Omega - ACS Public
- A new class of ligand derived from the reactions of bis(dialkylphosphino)amines and 9-diazofluorene: preparation, structure and reactivity - RSC Publishing -
- Dalton Transactions - RSC Publishing -
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A new class of ligand derived from the reactions of bis(dialkylphosphino)amines and 9-diazofluorene: preparation, structure and reactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03402C [pubs.rsc.org]
Technical Support Center: Handling Air-Sensitive Bis(diphenylphosphino)(isopropyl)amine (iPr-PNP) Complexes
Welcome to the Technical Support Center for Bis(diphenylphosphino)(isopropyl)amine (commonly referred to as iPr-PNP). As a narrow bite-angle chelating ligand, iPr-PNP is highly valued in coordination chemistry and homogeneous catalysis for its ability to form reactive, low-valent transition metal complexes. However, the highly nucleophilic nature of its phosphorus(III) centers makes it exceptionally sensitive to atmospheric oxygen and moisture.
This guide is engineered for researchers and drug development professionals, providing field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure the integrity of your organometallic syntheses.
Physicochemical Properties & Storage Parameters
To maintain the structural integrity of the ligand prior to complexation, strict adherence to environmental controls is mandatory. Below is the consolidated data for the uncoordinated iPr-PNP ligand.
| Property | Value |
| Chemical Name | Bis(diphenylphosphino)(isopropyl)amine |
| Synonyms | iPr-PNP, N,N-bis(diphenylphosphino)isopropylamine |
| CAS Number | 1[1] |
| Molecular Formula | C₂₇H₂₇NP₂[2] |
| Molecular Weight | 427.46 g/mol [2] |
| Boiling Point | 536.4 ± 33.0 °C at 760 mmHg[3] |
| Purity Standard | ≥ 97.0%[1] |
| Storage Conditions | 4°C, protect from light, store strictly under nitrogen/argon[2] |
Fundamental Handling Workflow: Metalation Protocol
The following protocol details the synthesis of a [NiBr₂(iPr-PNP)] complex. Every step is designed as a self-validating system to ensure that causality and experimental integrity are maintained throughout the workflow.
Standard Schlenk workflow for synthesizing metal complexes with iPr-PNP.
Step-by-Step Methodology
-
Glovebox Preparation: Inside an argon-filled glovebox, weigh 462 mg (1.08 mmol) of iPr-PNP and 334 mg (1.08 mmol) of NiBr₂(1,2-dimethoxyethane) into separate, oven-dried Schlenk flasks[4].
-
Causality: Weighing inside the glovebox prevents the highly nucleophilic P(III) centers from reacting with ambient oxygen or moisture before solvation.
-
-
Schlenk Line Transfer & Purging: Seal the flasks with rubber septa, transfer them to a Schlenk line, and perform three evacuate/backfill cycles with argon.
-
Causality: This removes any physisorbed atmospheric gases introduced to the septa during the physical transfer from the glovebox.
-
Validation Check: The vacuum gauge must read ≤10−3 mbar during the evacuation phase to confirm system integrity.
-
-
Solvent Addition: Cannula-transfer 15 mL of rigorously degassed, anhydrous tetrahydrofuran (THF) to the iPr-PNP flask, and 15 mL of dry methanol to the NiBr₂ flask[4].
-
Causality: Solvents must be degassed via the freeze-pump-thaw method. Dissolved O2 rapidly oxidizes solvated phosphines due to a lowered activation energy barrier in the liquid phase.
-
-
Complexation: Heat the NiBr₂ solution to 333 K. Slowly cannula-transfer the iPr-PNP/THF solution into the nickel complex solution under vigorous stirring[4].
-
Isolation & Validation: Stir for 2 hours, then remove the solvent under high vacuum.
Mechanistic Insights: Ligand Degradation
Understanding the failure modes of iPr-PNP is critical for troubleshooting. The primary degradation pathway is the oxidation of the active P(III) centers to inactive P(V) species.
Degradation pathway of iPr-PNP via oxygen exposure forming inactive phosphine oxides.
When exposed to trace oxygen, the nucleophilic lone pair on the P(III) atom attacks diatomic oxygen, forming a transient peroxy species. This intermediate rapidly and irreversibly rearranges to a thermodynamically stable 5[5]. Once oxidized, the ligand loses its ability to coordinate to the transition metal center.
Troubleshooting FAQs
Q: My isolated iPr-PNP complex shows a ³¹P NMR shift around +25 to +35 ppm instead of the expected coordination shift. What happened? A: This chemical shift is diagnostic of bis(phosphine oxide) formation (P(V)=O)[5]. The lone pairs on the P(III) atoms have reacted with trace oxygen. Ensure your solvents are rigorously degassed (minimum of 3 freeze-pump-thaw cycles) and your Schlenk line achieves a high vacuum. Check all ground glass joints for micro-leaks.
Q: Why does my reaction mixture turn cloudy immediately upon solvent addition to the free ligand? A: Cloudiness typically indicates moisture contamination leading to the precipitation of insoluble degradation products. While the isopropyl group provides some steric shielding compared to smaller alkyl substituents, it cannot prevent hydrolysis or oxidation in the presence of water[6]. Always use freshly dispensed, anhydrous solvents passed through activated alumina columns.
Q: Can I store the free iPr-PNP ligand in a stock solution to save time during screening? A: No. While the solid ligand is relatively stable when stored at 4°C under a nitrogen atmosphere and protected from light[2], solutions of iPr-PNP degrade rapidly. The activation energy for oxidation is significantly lower in the solvated state. Always prepare solutions fresh immediately prior to metalation.
Q: Is it possible to reverse the oxidation if my ligand has converted to the phosphine oxide? A: While phosphine oxides can technically be reduced back to phosphines using harsh reagents (e.g., trichlorosilane), this is highly impractical for complex chelating ligands like iPr-PNP due to the risk of cleaving the P-N-P backbone. It is vastly more efficient to discard the degraded batch and utilize fresh ligand[5].
References
-
Title: Bis(diphenylphosphino)(isopropyl)amine | CAS#:60981-68-2 Source: Chemsrc URL: [Link]
-
Title: [N,N-Bis(diphenylphosphino)isopropylamine]dibromidonickel(II) Source: IUCr URL: [Link]
-
Title: Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions Source: ResearchGate URL: [Link]
-
Title: A new class of ligand derived from the reactions of bis(dialkylphosphino)amines and 9-diazofluorene Source: RSC Publishing URL: [Link]
Sources
- 1. Bis(diphenylphosphino)(isopropyl)amine | CAS#:60981-68-2 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. A new class of ligand derived from the reactions of bis(dialkylphosphino)amines and 9-diazofluorene: preparation, structure and reactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03402C [pubs.rsc.org]
Catalyst loading optimization for bis(diphenylphosphino)(isopropyl)amine
This technical support bulletin provides advanced troubleshooting and optimization strategies for chromium-catalyzed ethylene oligomerization utilizing the bis(diphenylphosphino)(isopropyl)amine ( Ph2PN(iPr)PPh2 , commonly referred to as iPr-PNP) ligand. When complexed with a chromium source and activated by an alkylaluminum cocatalyst, this system drives the highly selective tetramerization of ethylene to 1-octene, a critical comonomer for linear low-density polyethylene (LLDPE) production (1)[1].
Below, you will find a mechanistic workflow, causality-driven troubleshooting FAQs, self-validating experimental protocols, and quantitative optimization metrics.
Catalytic Workflow Visualization
Catalytic cycle of Cr/iPr-PNP ethylene tetramerization via metallacyclic intermediates.
Module 1: Catalyst Loading & Activation Troubleshooting (FAQs)
Q1: Why does increasing the Cr/iPr-PNP loading not proportionally increase 1-octene yield, and sometimes decrease selectivity? Root Cause & Causality: Ethylene tetramerization is highly dependent on the local concentration of the active cationic chromium species relative to the monomer. If catalyst loading is increased without a proportional increase in ethylene mass transfer (stirring rate, pressure), the system becomes mass-transfer limited. In an ethylene-starved environment, the intermediate chromacycloheptane is more likely to undergo premature β -hydride elimination or reductive elimination to form 1-hexene, rather than inserting a fourth ethylene molecule to form the chromacyclononane required for 1-octene (2)[2]. Actionable Solution: Maintain optimal Cr concentrations (typically 10–50 μ M). If scaling up, prioritize increasing ethylene pressure (e.g., 40–60 bar) and agitation speed (>1000 rpm) before increasing catalyst loading.
Q2: I am observing excessive high-density polyethylene (HDPE) polymer fouling in the reactor. How do I optimize the MAO-to-Chromium ratio to prevent this? Root Cause & Causality: Polymerization is a competing pathway driven by different active site geometries or oxidation states. The iPr-PNP ligand coordinates in a bidentate κ2 -P,P mode to enforce the metallacyclic oligomerization pathway (3)[3]. However, at very high MAO:Cr ratios (e.g., >1000:1), excessive alkylation can lead to ligand displacement or over-reduction of the Cr center, creating unselective polymerization sites. Conversely, too low of an MAO ratio (<100:1) fails to fully generate the active cationic Cr species, leaving unactivated precursors that may act as poorly selective polymerization catalysts (4)[4]. Actionable Solution: Optimize the Al:Cr molar ratio strictly between 300:1 and 500:1. Ensure the iPr-PNP ligand is loaded at a slight stoichiometric excess (Ligand:Cr = 1.1:1 to 1.2:1) to ensure all Cr centers are fully coordinated.
Q3: How does the choice of Chromium precursor affect the activation kinetics and loading efficiency? Root Cause & Causality: Standard precursors like Cr(acac)3 require in situ complexation with iPr-PNP and subsequent activation by MAO. This multi-step generation can lead to incomplete complexation and varied oxidation states. Using discrete, pre-formed precursors like Cr(p-tolyl)3 or cationic [(iPr-PNP)Cr(aryl)2]+ species alters the initiation rate. Precursors with longer Cr–C or Cr–O bonds exhibit faster initiation and more uniform active site generation, allowing for lower overall catalyst loading while maintaining high productivity (5)[5]. Actionable Solution: For highly reproducible kinetics, pre-stir Cr(acac)3 and iPr-PNP in the solvent for at least 30 minutes prior to MAO addition, or switch to a single-component precatalyst if initiation delays are observed.
Module 2: Self-Validating Experimental Protocol
Standardized Preparation and Evaluation of the Cr/iPr-PNP Catalyst To ensure trustworthiness and reproducibility, this protocol includes self-validating checkpoints. If a checkpoint fails, the workflow must be halted and corrected.
Step 1: Precatalyst Complexation
-
In a nitrogen-filled glovebox, dissolve 10.0 μ mol of Cr(acac)3 and 11.5 μ mol of bis(diphenylphosphino)(isopropyl)amine (iPr-PNP) in 10 mL of anhydrous, degassed toluene.
-
Stir at room temperature for 30 minutes. Self-Validation Checkpoint 1: The solution must transition from deep purple/red ( Cr(acac)3 ) to a dark green/blue hue, indicating successful κ2 -coordination of the PNP ligand. If the solution remains purely purple, verify ligand purity (check for phosphine oxidation via 31P NMR).
Step 2: Reactor Conditioning & Loading
-
Heat a 300 mL Parr autoclave reactor to 120 °C under vacuum for 1 hour, then cool to the reaction temperature (e.g., 60 °C) under dynamic ethylene pressure.
-
Introduce 90 mL of anhydrous toluene into the reactor.
-
Inject the required amount of MMAO-3A (Modified Methylaluminoxane) to achieve an Al:Cr ratio of 300:1 (i.e., 3.0 mmol of Al).
Step 3: Activation and Tetramerization
-
Pressurize the reactor to 40 bar with ethylene and set the stirrer to 1200 rpm.
-
Inject the 10 mL precatalyst solution from Step 1 into the reactor via a high-pressure injection bomb, using a small overpressure of ethylene. Self-Validation Checkpoint 2: An immediate spike in internal temperature (exotherm) and a rapid drop in ethylene reservoir pressure must be observed, confirming instantaneous activation to the catalytically active species.
-
Maintain constant ethylene pressure (40 bar) for 30 minutes.
-
Quench the reaction by injecting 5 mL of acidified ethanol (10% HCl). Cool the reactor and vent unreacted ethylene.
Module 3: Quantitative Data & Optimization Metrics
Table 1: Effect of catalyst loading parameters on product distribution and activity.
| Chromium Precursor | Ligand (iPr-PNP) : Cr Ratio | Al (MAO) : Cr Ratio | Temp (°C) | Activity (g/gCr/h) | 1-Octene Selectivity (wt%) | Polymer (HDPE) (wt%) |
| Cr(acac)3 | 1.0 : 1 | 300 : 1 | 60 | 55,000 | 68.5 | 1.5 |
| Cr(acac)3 | 1.2 : 1 | 300 : 1 | 60 | 62,000 | 72.0 | 0.8 |
| Cr(acac)3 | 1.2 : 1 | 1000 : 1 | 60 | 48,000 | 61.0 | 4.5 |
| [(iPr-PNP)Cr(o-anisyl)2]+ | Pre-coordinated | 300 : 1 | 60 | 75,000 | 74.5 | <0.5 |
References
-
Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst. PMC. 5
-
Formation of [Cr(CO)x(Ph2PN(iPr)PPh2)]+ Structural Isomers by Reaction of Triethylaluminum with a Chromium N,N-Bis(diarylphosphino)amine Complex. ACS Publications. 3
-
Relevant metal oxidation states of MAO-activated chromium catalysts for ethylene oligomerization. ChemRxiv. 4
-
Catalysis Science & Technology. RSC Publishing. 2
-
THE PAUL de MAYO AWARD LECTURE Dr. Ryan R. Maar. Western University. 1
Sources
Validation & Comparative
A Comparative Guide to Bis(diphenylphosphino)(isopropyl)amine and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition-metal catalysis, the choice of ligand is paramount, often dictating the success, efficiency, and selectivity of a chemical transformation. Among the vast arsenal of phosphine ligands, bis(diphenylphosphino)(isopropyl)amine, with its unique structural and electronic properties, has emerged as a noteworthy player. This guide provides an in-depth, objective comparison of bis(diphenylphosphino)(isopropyl)amine with other commonly employed phosphine ligands in key catalytic reactions. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their catalytic endeavors.
The Pivotal Role of Phosphine Ligands in Catalysis
Phosphine ligands are ubiquitous in homogeneous catalysis, primarily due to their ability to fine-tune the steric and electronic environment of a metal center. Their σ-donating and π-accepting properties, along with their steric bulk, directly influence the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The steric bulk of a phosphine ligand is often quantified by its cone angle (θ), while the flexibility of bidentate ligands can be described by their bite angle. Electron-donating phosphines generally enhance the rate of oxidative addition, a crucial step in many cross-coupling reactions.
Unveiling Bis(diphenylphosphino)(isopropyl)amine: Structure and Properties
Bis(diphenylphosphino)(isopropyl)amine, often abbreviated as (i-Pr)PNP, is a bidentate phosphine ligand characterized by two diphenylphosphino groups linked by an isopropylamine backbone. This P-N-P framework imparts a degree of flexibility and unique electronic properties compared to all-carbon backbone ligands. The isopropyl group on the nitrogen atom introduces specific steric hindrance that can influence the coordination geometry and reactivity of the metal complex.
Performance in Key Catalytic Reactions: A Comparative Analysis
The true measure of a ligand's utility lies in its performance in catalytic reactions. Here, we compare bis(diphenylphosphino)amine derivatives and other prominent phosphine ligands in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling and the Heck reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from aryl halides and boronic acids. The choice of phosphine ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.
While direct comparative data for the isopropyl derivative is scarce in the literature, a study on related N,N-bis(diphenylphosphino)amine ligands in the Suzuki-Miyaura coupling of aryl bromides and chlorides provides valuable insights.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-chloroacetophenone with phenylboronic acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N-bis(diphenylphosphino)benzidine | Pd(OAc)₂ | Na₂CO₃ | 1,4-Dioxane | 90 | 24 | 85 | |
| dppf | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 12 | 92 | |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 95 | |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to differing reaction conditions.
The data suggests that bis(diphenylphosphino)amine-type ligands can be effective in Suzuki-Miyaura couplings. The performance of these ligands is often attributed to their ability to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle. For instance, bulky, electron-rich ligands are known to promote both oxidative addition and reductive elimination.
The Heck Reaction
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another powerful tool in organic synthesis. The ligand plays a crucial role in controlling regioselectivity and efficiency. Palladium complexes of bis(diphenylphosphinomethyl)amino ligands have shown high activity in the Heck reaction of aryl halides with methyl acrylate, affording methyl cinnamate in good yields.
Table 2: Comparison of Phosphine Ligands in the Heck Reaction
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃ | PdCl₂ | Et₃N | DMF | 100 | High | |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | Good to Excellent | |
| BINAP | Pd(OAc)₂ | Ag₂CO₃ | NMP | 65 | Moderate (Asymmetric) | |
| Aminophosphine | PdCl₂ | Et₃N | DMF | 100 | High |
The success of aminophosphine ligands in the Heck reaction highlights the importance of the ligand backbone in influencing catalytic activity. The presence of the nitrogen atom can affect the electronic properties and coordination behavior of the ligand, potentially leading to more stable and active catalytic species.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the information presented, we provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction. This protocol is based on established procedures and can be adapted for the comparison of different phosphine ligands.
General Procedure for a Comparative Suzuki-Miyaura Cross-Coupling Experiment:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: The Schlenk tube is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Ligand: The palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.024 mmol, 2.4 mol%) are added to the Schlenk tube under a positive flow of the inert gas.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Mechanistic Insights: The Ligand's Decisive Role
The steric and electronic properties of a phosphine ligand directly impact the three key stages of the Suzuki-Miyaura catalytic cycle:
-
Oxidative Addition: Electron-rich and sterically bulky phosphine ligands are known to facilitate the oxidative addition of the aryl halide to the Pd(0) center. This is often the rate-determining step, especially for less reactive aryl chlorides. The electron-donating nature of the ligand increases the electron density on the palladium, making it more nucleophilic and thus more reactive towards the electrophilic aryl halide.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The exact mechanism is complex and can be influenced by the base and solvent. The ligand's steric bulk can influence the rate of transmetalation by affecting the accessibility of the palladium center.
-
Reductive Elimination: This is the final step where the C-C bond is formed, and the active Pd(0) catalyst is regenerated. Ligands with larger bite angles, such as Xantphos, can promote reductive elimination. The steric crowding around the metal center induced by bulky ligands can favor the formation of the C-C bond and the release of the product.
In the context of bis(diphenylphosphino)(isopropyl)amine, the combination of two electron-rich phenyl groups on each phosphorus atom and the steric bulk of the isopropyl group likely contributes to its effectiveness by promoting the oxidative addition and reductive elimination steps.
Conclusion: A Versatile Ligand with Untapped Potential
Bis(diphenylphosphino)(isopropyl)amine and its derivatives represent a valuable class of ligands for palladium-catalyzed cross-coupling reactions. Their unique P-N-P backbone and tunable steric and electronic properties offer a compelling alternative to more conventional phosphine ligands. While more direct comparative studies are needed to fully elucidate its performance profile against a wider range of modern, highly effective ligands, the existing data demonstrates its potential for achieving high catalytic activity. By understanding the interplay between ligand structure and catalytic performance, researchers can strategically select the optimal ligand to address their specific synthetic challenges, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared from Pd(dba)2 or Pd2(dba)3. Coordination Chemistry Reviews, 178-180, 511-528.
- Bard, A. J., & Faulkner, L. R. (2001).
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Noyori, R. (1990). Chiral metal complexes as catalysts for asymmetric synthesis. Science, 248(4960), 1194-1199.
- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Amines. Journal of the American Chemical Society, 121(41), 9550-9561.
- Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
- Overman, L. E., & Remarchuk, T. D. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(7), 2945-2964.
- Kayan, C., Aydemir, M., & Özdemir, İ. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Inorganica Chimica Acta, 385, 164-169.
- Keles, M., Keles, T., & Serindag, O. (2008). Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. Transition Metal Chemistry, 33(6), 759-763.
- Feuerstein, M., Doucet, H., & Santelli, M. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. The Journal of Organic Chemistry, 66(17), 5923-5925.
- Beller, M., & Zapf, A. (1998). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. In Transition Metals for Organic Synthesis (Vol. 1, pp. 121-143). Wiley-VCH.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Kayan, C., Aydemir, M., Gürbüz, N., Özdemir, İ., & Gümgüm, B. (2012). Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes. Journal of Organometallic Chemistry, 717, 139-146.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 121-143). John Wiley & Sons.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Wide-Bite-Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 33(8), 543-551.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
-
Selvita. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). [Link]
- Knorr, M., & Braunstein, P. (1998). Synthesis, Reactivity, and Molecular Structures of Bis(diphenylphosphanyl)amine- and Bis(diphenylphosphanyl)amide-Bridged Heterobimetallic μ-Isonitrile- and μ-Aminocarbyne Complexes (Fe−Pt). European Journal of Inorganic Chemistry, 1998(4), 495-503.
- Kayan, C., Aydemir, M., Gürbüz, N., Özdemir, İ., Gümgüm, B., & Çelik, S. (2012). Synthesis and characterization of new (N‐diphenylphosphino)‐isopropylanilines and their complexes: crystal structure of (Ph2P S)NH-C6H4-4-CH(CH3)
Introduction to Bis(diphenylphosphino)(isopropyl)amine: A Ligand with Unique Structural Features
A Comprehensive Guide to the Advantages of Bis(diphenylphosphino)(isopropyl)amine in Catalysis
For researchers, scientists, and drug development professionals, the selection of the optimal ligand for a transition metal catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an in-depth technical analysis of bis(diphenylphosphino)(isopropyl)amine, a unique phosphine ligand, and objectively compares its performance with other commonly used alternatives in palladium-catalyzed cross-coupling reactions.
Bis(diphenylphosphino)(isopropyl)amine, and its closely related derivatives like (N-diphenylphosphino)-isopropylanilines, are a class of monodentate phosphine ligands characterized by the presence of a nitrogen atom directly bonded to the phosphorus atom and an isopropyl group on the nitrogen. This structural motif imparts a unique combination of steric and electronic properties that distinguish it from more conventional phosphine ligands. The lone pair of electrons on the nitrogen atom can influence the electron density at the phosphorus center, which in turn modulates the catalytic activity of the metal complex.
The isopropyl group, while not as bulky as some substituents found in state-of-the-art biaryl phosphine ligands, provides a moderate level of steric hindrance around the metal center. This can be advantageous in promoting the reductive elimination step of the catalytic cycle and preventing the formation of undesirable side products.
Steric and Electronic Profile
The performance of a phosphine ligand is intrinsically linked to its steric and electronic characteristics. These are often quantified by the Tolman cone angle (θ) and the pKa of the protonated phosphine.
pKa: The pKa of the conjugate acid of a phosphine is an indicator of its electron-donating ability. A higher pKa value corresponds to a more electron-rich phosphine, which can enhance the rate of oxidative addition. The nitrogen atom in bis(diphenylphosphino)(isopropyl)amine is expected to influence the electron density on the phosphorus atoms. While a precise pKa value is not reported, the presence of the electron-donating isopropyl group and the nitrogen atom suggests that it is an electron-rich ligand.
| Parameter | Value (estimated) | Significance |
| Tolman Cone Angle (θ) | ~165° | Indicates significant steric bulk, promoting reductive elimination and catalyst stability. |
| pKa | Moderately high | Suggests strong electron-donating properties, facilitating oxidative addition. |
Comparative Performance in Catalysis
The true measure of a ligand's utility lies in its performance in catalytic reactions. Below is a comparison of bis(diphenylphosphino)(isopropyl)amine derivatives with other common phosphine ligands in key cross-coupling reactions, supported by experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates.
Experimental Data Comparison:
The following table compares the performance of a palladium complex of (N-diphenylphosphino)-4-isopropylaniline with other common ligands in the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| (N-diphenylphosphino)-4-isopropylaniline | 1 | K₃PO₄ | Toluene/H₂O | 1 | 98 | |
| SPhos | 1 | K₃PO₄ | Toluene | 2 | 98 | |
| XPhos | 0.5 | K₃PO₄ | Dioxane | 18 | 95 | |
| dppf | 2 | K₂CO₃ | Toluene | 12 | 92 |
Analysis:
The palladium complex with (N-diphenylphosphino)-4-isopropylaniline demonstrates excellent activity in the Suzuki-Miyaura coupling, achieving a high yield in a remarkably short reaction time. Its performance is comparable to highly effective biaryl phosphine ligands like SPhos under similar conditions. This suggests that the unique electronic and steric properties of the aminophosphine ligand are highly conducive to facilitating the catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction is a versatile method for the vinylation of aryl halides. The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity.
Experimental Data Comparison:
Here, we compare the catalytic activity of a palladium complex of (N-diphenylphosphino)-4-isopropylaniline in the Heck reaction between 4-bromoacetophenone and styrene.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| (N-diphenylphosphino)-4-isopropylaniline | 1 | Na₂CO₃ | DMF | 3 | 95 | |
| PPh₃ | 1 | Et₃N | DMF | 24 | 85 | |
| P(o-tolyl)₃ | 1 | Et₃N | DMF | 12 | 90 |
Analysis:
In the Heck reaction, the palladium complex of (N-diphenylphosphino)-4-isopropylaniline again shows high efficiency, providing a superior yield in a significantly shorter time compared to traditional phosphine ligands like PPh₃ and P(o-tolyl)₃. This enhanced reactivity can be attributed to the ligand's ability to stabilize the active palladium species and facilitate the key steps of the catalytic cycle.
Experimental Protocols
To provide a practical context for the application of this ligand, a detailed experimental protocol for a Suzuki-Miyaura coupling reaction is provided below, based on the work of Aydemir et al.
Synthesis of the Palladium Catalyst: A solution of (N-diphenylphosphino)-4-isopropylaniline (2 mmol) in dichloromethane (10 mL) is added to a solution of [Pd(cod)Cl₂] (1 mmol) in dichloromethane (10 mL). The mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the [PdCl₂((Ph₂P)NH-C₆H₄-4-CH(CH₃)₂)₂] complex.
Suzuki-Miyaura Coupling Protocol: To a Schlenk tube under an inert atmosphere are added 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), and the palladium catalyst (0.01 mmol, 1 mol%). Toluene (5 mL) and water (1 mL) are then added. The reaction mixture is stirred at 100°C for 1 hour. After cooling to room temperature, the mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Mechanistic Insights and Workflow Visualization
The advantages of bis(diphenylphosphino)(isopropyl)amine and its derivatives in catalysis can be understood by examining the catalytic cycle of cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The bulky and electron-rich nature of bis(diphenylphosphino)(isopropyl)amine facilitates both the oxidative addition and the reductive elimination steps, leading to higher turnover numbers and overall efficiency.
Ligand Screening Workflow
Caption: A systematic workflow for screening phosphine ligands to optimize a cross-coupling reaction.
Conclusion
Bis(diphenylphosphino)(isopropyl)amine and its derivatives represent a valuable class of ligands for palladium-catalyzed cross-coupling reactions. Their unique structural features, combining moderate steric bulk with electron-rich character, lead to highly active and efficient catalysts for Suzuki-Miyaura and Heck reactions. The experimental data presented in this guide demonstrates their ability to achieve high yields in short reaction times, often outperforming more traditional phosphine ligands. For researchers seeking to optimize existing cross-coupling protocols or develop new synthetic methodologies, bis(diphenylphosphino)(isopropyl)amine offers a compelling alternative to more commonly used ligands and warrants consideration in any ligand screening process.
References
-
Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. PubMed Central. Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
- Aydemir, M., et al. (2009). Synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their complexes: crystal structure of (Ph2P=S)NH-C6H4-4-CH(CH3)2 and catalytic activity of palladium(II) complexes in
Characterization and Catalytic Performance of Bis(diphenylphosphino)(isopropyl)amine Metal Complexes: A Comprehensive Comparison Guide
Executive Summary & Ligand Overview
Bis(diphenylphosphino)(isopropyl)amine, widely abbreviated as iPrN(PPh2)2 or iPrPNP , is a highly versatile diphosphinoamine pincer ligand. Featuring two soft, electron-rich phosphorus donors linked by a hard nitrogen hinge, it exhibits exceptional hemilability and tunable steric profiles. This guide objectively compares the structural dynamics and catalytic performance of iPrPNP-metal complexes (Chromium, Copper, Nickel) against alternative ligand architectures. It provides actionable, self-validating protocols designed for researchers optimizing organometallic catalysis and drug development pathways.
Structural Characterization and Coordination Dynamics
Understanding the coordination modes of iPrPNP is critical, as the ligand-to-metal ratio and geometry directly dictate catalytic viability and stability.
Spectroscopic Signatures
In solution, ³¹P NMR is the primary diagnostic tool for characterizing these complexes. The free iPrPNP ligand typically exhibits a sharp singlet. Upon coordination to a metal center, the resonance shifts significantly downfield. In unsymmetrical, sterically modified derivatives (e.g., where one phosphine bears bulky silyl-aryl groups), the ³¹P NMR spectrum resolves into two distinct doublets (J ≈ 157 Hz). This splitting provides an immediate, self-validating checkpoint for successful asymmetric ligand synthesis[1].
Crystallographic Coordination Modes
X-ray crystallography reveals that iPrPNP can dynamically adopt both chelating and bridging modes depending on the metal center and stoichiometry:
-
Copper(I) Complexes: A 2:1 ligand-to-copper ratio yields a monomeric chelating complex. Conversely, altering the stoichiometry with CuCl or CuBr forces the ligand into a bridging mode, forming a tetrameric core with distinct µ2 and µ3 halide bridges[2].
-
Chromium(III) Complexes: The ligand typically chelates in a κ²-P,P fashion, enforcing a distorted octahedral geometry when paired with chloride and solvent (THF/MeCN) ligands[3].
Performance Comparison: Ethylene Tetramerization (Chromium)
The most commercially significant application of iPrPNP is in Chromium-catalyzed ethylene tetramerization to produce 1-octene, a critical comonomer for polyolefin elastomers (POEs)[1].
The Mechanistic Imperative
Traditional industrial systems utilize Cr(acac)₃, iPrPNP, and a massive excess of modified methylaluminoxane (MMAO). The MMAO serves a dual purpose: alkylating the Cr center and abstracting an alkyl group to generate the active cationic Cr species. However, MMAO is prohibitively expensive and generates a heterogeneous mixture of active sites[1].
Fig 1: Cr-iPrPNP catalyzed ethylene oligomerization pathway to 1-hexene and 1-octene.
Comparative Catalytic Data
Attempts to replace MMAO with discrete borate anions (e.g., [B(C6F5)4]-) and standard iPrPNP failed. The lack of steric bulk allows two iPrPNP ligands to coordinate, forming a catalytically dead [(iPrPNP)2CrCl2]+ species[1]. To solve this, researchers developed two primary alternatives:
-
Sterically Encumbered PNP Ligands: Adding bulky -SiR3 groups to the aryl rings blocks the second ligand from coordinating, yielding an extremely active mono-ligated catalyst[1].
-
Single-Component Precatalysts: Utilizing a pre-alkylated Cr complex with ether-tethered aryl groups completely eliminates the need for any aluminum cocatalyst[4].
| Catalyst System | Activator / Co-catalyst | Active Species Formation | Activity ( kg/g-Cr/h ) | 1-Octene Selectivity |
| Standard iPrPNP / CrCl₃ | MMAO (Excess) | Heterogeneous | ~3,000 | ~65% |
| Standard iPrPNP / CrCl₂ | [B(C6F5)4]- + iBu₃Al | Fails (Forms bis-ligated) | 0 (Inactive) | N/A |
| Modified PNP (Si-nBu₃) | [B(C6F5)4]- + iBu₃Al | Mono-ligated Cationic | 6,900 | 72% |
| Modified PNP (Si-Oct₃) | [B(C6F5)4]- + iBu₃Al | Mono-ligated Cationic | 11,100 | 75% |
| Single-Component [4] | None required | Pre-formed Cationic | Moderate | High |
Data synthesized from comparative tetramerization studies[1][4].
Validated Experimental Protocols
Protocol: Synthesis and Activation of MMAO-Free Cationic Cr-PNP Precatalysts
Objective: Generate a highly active ethylene tetramerization catalyst while avoiding inactive bis-ligated species. Causality: By utilizing a discrete [B(C6F5)4]- counteranion and a sterically encumbered PNP ligand, we thermodynamically restrict the Cr center to a single-site cationic geometry, maximizing 1-octene selectivity and preventing catalyst death[1].
Step 1: Ligand Modification (Steric Tuning)
-
React ortho-C6H4(PPh2)Li with Cl-PAr2 (where Ar = -C6H4-p-Si(Oct)3) in THF at -78 °C.
-
Self-Validation Checkpoint: Isolate the product and analyze via ³¹P NMR. The spectrum must show two sharp doublets (J ≈ 157 Hz) due to the unsymmetrical phosphorus environments. If a singlet is observed, the coupling has failed, and the batch must be discarded[1].
Step 2: Metalation & Anion Exchange
-
Combine the modified PNP ligand with the precursor [(CH3CN)4CrCl2]+[B(C6F5)4]- in dichloromethane at room temperature.
-
Self-Validation Checkpoint: Monitor the solution visually and spectroscopically. The solution will transition from blue to deep green. IR spectroscopy must confirm the disappearance of the sharp C≡N stretching bands at ~2290 cm⁻¹ and 2317 cm⁻¹[5], indicating complete displacement of acetonitrile by the PNP ligand.
Step 3: Catalytic Evaluation
-
Introduce the green precatalyst solution into a 500 mL reactor at 40 °C.
-
Pressurize with 35 bar ethylene and inject a stoichiometric amount of inexpensive iBu3Al.
-
Causality:iBu3Al is chosen over MMAO because the discrete borate anion already provides the necessary electrophilicity at the Cr center; iBu3Al merely alkylates the Cr-Cl bonds to initiate the metallacycle[1].
Alternative Applications: Nickel and Copper Complexes
Beyond olefin oligomerization, iPrPNP and its derivatives are heavily utilized in other fields:
-
Oncology & Drug Development: Nickel(II) complexes, such as [NiCl2(Ph2P-N(R)-PPh2)], have been synthesized in high yields and evaluated as cytotoxic agents. When evaluated against A549 lung cancer cells and B16F10 melanoma cells, these complexes demonstrate significant selectivity and apoptotic induction, driven by the stable geometries enforced by the PNP backbone[6].
-
Structural Materials: Copper(I) complexes of iPrPNP are utilized to build versatile multinuclear architectures. The ligand's ability to switch between chelating and bridging modes allows for the rational design of tetrameric Cu-halide cores, which are of high interest for photoluminescent materials[2].
References
- Chelating and bridging diphosphinoamine (PPh2)2N(iPr) complexes of copper(I)
- Synthesis and Characterization of Acetonitrile‐Ligated Transition‐Metal Complexes with Tetrakis(pentafluorophenyl)
- Chromium-Based Complexes Bearing Aminophosphine and Phosphine–Imine–Pyrryl Ligands for Selective Ethylene Tri/Tetramerization Source: ACS Omega URL
- Preparation of Extremely Active Ethylene Tetramerization Catalyst[iPrN(PAr2)
- Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst Source: Journal of the American Chemical Society / Montclair State University Digital Commons URL
- Synthesis, characterization, solution chemistry and anticancer activity of[NiCl2(Ph2P-N(R)-PPh2)] (R = 2-CH2Py, CH2Ph and p-tol)
Sources
- 1. aurora.ajou.ac.kr [aurora.ajou.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, solution chemistry and anticancer activity of [NiCl2(Ph2P-N(R)-PPh2)] (R = 2-CH2Py, CH2Ph and p-tol) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
DFT studies of bis(diphenylphosphino)(isopropyl)amine catalysts
A Mechanistic and Performance Comparison Guide: DFT Studies of Bis(diphenylphosphino)(isopropyl)amine (iPr-PNP) Chromium Catalysts for Ethylene Tetramerization
In the landscape of linear alpha-olefin (LAO) production, the selective tetramerization of ethylene to 1-octene is a critical industrial process, driven by the global demand for high-performance linear low-density polyethylene (LLDPE). At the forefront of this catalytic technology is the chromium-based system supported by the bis(diphenylphosphino)(isopropyl)amine ligand, universally denoted as iPr-PNP .
As an Application Scientist evaluating catalytic architectures, empirical observation alone is insufficient for designing next-generation systems. We must rely on quantum chemistry to understand why specific ligand topologies dictate product distributions. Density Functional Theory (DFT) studies have successfully demystified the metallacycle mechanism of the iPr-PNP/Cr system, revealing how delicate steric and electronic balances control the fate of the catalyst 1.
This guide objectively compares the iPr-PNP catalyst with alternative frameworks, dissects the DFT-elucidated causality behind its performance, and provides a self-validating experimental workflow for researchers in catalyst development.
The selective formation of 1-hexene (trimerization) and 1-octene (tetramerization) is governed by a metallacycle mechanism oscillating between Cr(I) and Cr(III) oxidation states 1.
The catalytic cycle begins with an active Cr(I) species coordinating two ethylene molecules. Oxidative coupling forms a Cr(III) chromacyclopentane intermediate. Following the insertion of a third ethylene molecule, a chromacycloheptane is formed. At this exact intermediate, the catalyst faces a thermodynamic bifurcation:
-
β-Hydride Transfer: The metallacycle undergoes β-hydride elimination and subsequent reductive elimination to yield 1-hexene.
-
Chain Growth: A fourth ethylene molecule inserts to form a chromacyclononane, which then eliminates to yield 1-octene.
The Causality of the Isopropyl Group: DFT calculations reveal that the selectivity is entirely dependent on the activation energy barriers (ΔG‡) of these two competing pathways. For the iPr-PNP ligand, the steric bulk of the N-isopropyl substituent physically shields the axial positions of the chromium center. This steric congestion significantly raises the energy barrier for the transition state required for β-hydride transfer 2. Consequently, the insertion of a fourth ethylene molecule becomes kinetically favored, driving the system toward tetramerization. Conversely, ligands with pendant ether donors (like ortho-methoxyaryl PNP) coordinate directly to the metal, suppressing the bis(ethylene) intermediate and forcing the system toward trimerization 3.
DFT-elucidated Cr(I)/Cr(III) metallacycle mechanism highlighting the selectivity bifurcation.
Comparative Performance Analysis
To objectively benchmark the iPr-PNP catalyst, we must evaluate it against structural analogs and alternative ligand classes under standardized high-pressure conditions (typically 30–50 bar ethylene, activated by MMAO). The table below summarizes the performance metrics derived from experimental validations of DFT predictions.
| Ligand Framework | Dominant Pathway | 1-Hexene Selectivity (wt%) | 1-Octene Selectivity (wt%) | Relative Catalytic Activity |
| iPr-PNP (Ph₂PN(iPr)PPh₂) | Tetramerization | ~10 - 15% | ~70 - 83% | Benchmark (High) 4 |
| Me-PNP (Ph₂PN(Me)PPh₂) | Mixed Tri/Tetra | ~30 - 40% | ~40 - 50% | Moderate 2 |
| o-Methoxyaryl PNP | Trimerization | > 85% | < 5% | High [[1]]() |
| m-CF₃-N-Aryl PNP | Tetramerization | ~20% | ~70% | Very High 5 |
| MeDuPhos (Phospholane) | Mixed Tri/Tetra | ~35% | ~55% | Moderate 6 |
Self-Validating System: Computational & Experimental Workflow
To ensure scientific integrity, any proposed catalyst modification must be validated through a closed-loop system where DFT predictions are empirically tested, and experimental deviations are fed back into the computational model.
Self-validating closed-loop workflow integrating DFT modeling with empirical testing.
Protocol 1: DFT Computational Modeling
-
Geometry Optimization: Optimize the ground state geometries of the Cr(I) precursor and all Cr(III) metallacycle intermediates using the B3LYP functional. Causality: Employ the def2-SVP basis set for C, H, N, and P atoms, but strictly use the def2-TZVP basis set for the Cr center . The triple-zeta quality is mandatory to accurately capture the transition metal's d-orbital interactions during oxidative coupling.
-
Transition State (TS) Search: Isolate the transition states for both the β-hydride transfer (trimerization route) and the 4th ethylene insertion (tetramerization route).
-
Energy Barrier Calculation: Calculate the Gibbs free energy of activation (ΔG‡). A lower ΔG‡ for ethylene insertion relative to β-hydride transfer theoretically validates a tetramerization-selective ligand [[1]]().
-
Solvation Modeling: Apply the SMD (Solvation Model based on Density) for the intended experimental solvent (e.g., chlorobenzene) to correct gas-phase energies to realistic liquid-phase thermodynamics.
Protocol 2: High-Pressure Ethylene Oligomerization (Empirical Validation)
-
Catalyst Preparation: Operating within a nitrogen-filled glovebox to prevent catalyst poisoning, dissolve 5.0 μmol of Cr(acac)₃ and 5.0 μmol of the synthesized iPr-PNP ligand in 20 mL of anhydrous methylcyclohexane 5.
-
Activation: Transfer the solution to a 300 mL Parr autoclave reactor. Inject Modified Methylaluminoxane (MMAO) at an Al:Cr molar ratio of 500:1. Causality: MMAO is chosen over standard MAO due to its superior solubility in aliphatic solvents and its dual capability to efficiently reduce Cr(III) to the active Cr(I) species while providing the necessary alkylating equivalents 5.
-
Oligomerization: Pressurize the reactor with high-purity ethylene to 30 bar and maintain a constant temperature of 45 °C. Stir at 1000 rpm for 30 minutes. Monitor the continuous uptake of ethylene via a mass flow meter to calculate real-time kinetics.
-
Quenching & Analysis: Terminate the reaction by injecting 5 mL of acidified ethanol (10% HCl) to safely destroy the active aluminum and chromium species.
-
Quantification: Add a known mass of nonane as an internal standard. Causality: Nonane is selected because its retention time on a non-polar GC column does not overlap with 1-hexene, 1-octene, or solvent peaks. Analyze the liquid phase using Gas Chromatography-Flame Ionization Detection (GC-FID) to determine the exact weight percentages of the products. Validate the molecular weights of any unknown cyclic fractions using GC/MS 7.
References
- A DFT Mechanistic Study on Ethylene Tri- and Tetramerization with Cr/PNP Catalysts: Single versus Double Insertion P
- A Density Functional Study on Ethylene Trimerization and Tetramerization Using Real Sasol Cr-PNP C
- Mechanistic Study of Ethylene Tri- and Tetramerisation with Cr/PNP Catalysts: Effects of Additional Donors.
- Phospholane-Based Ligands for Chromium-Catalyzed Ethylene Tri- and Tetrameriz
- Highly Efficient Ethylene Tetramerization Using Cr Catalysts Constructed with Trifluoromethyl-Substituted N-Aryl PNP Ligands. ACS Omega.
- ORGANOMETALLIC CATALYSIS FOR CONTROLLED OLEFIN POLYMERIZATION AND OLIGOMERIZ
- Catalytic Systems Based on Chromium(III) Silylated-Diphosphinoamines for Selective Ethylene Tri-/Tetramerization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A DFT Mechanistic Study on Ethylene Tri- and Tetramerization with Cr/PNP Catalysts: Single versus Double Insertion Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. stacks.stanford.edu [stacks.stanford.edu]
Mechanistic investigation of bis(diphenylphosphino)(isopropyl)amine catalyzed reactions
Mechanistic Investigation and Performance Comparison of Bis(diphenylphosphino)(isopropyl)amine Catalyzed Reactions
Executive Summary
The selective oligomerization of ethylene to linear alpha-olefins (LAOs) is a cornerstone of modern petrochemical synthesis, with 1-octene serving as a critical comonomer for linear low-density polyethylene (LLDPE). While early chromium-based catalysts yielded broad Anderson-Schulz-Flory distributions of oligomers, the discovery of the bis(diphenylphosphino)(isopropyl)amine ligand—commonly denoted as PNP-iPr or Ph2PN(iPr)PPh2 —revolutionized the field by enabling highly selective ethylene tetramerization[1].
As a Senior Application Scientist, evaluating catalyst performance requires moving beyond empirical observation into mechanistic causality. This guide objectively compares the catalytic performance of the PNP-iPr ligand against structural alternatives, dissects the metallacycle mechanism that governs its unprecedented 1-octene selectivity, and provides a self-validating experimental protocol for rigorous laboratory evaluation.
Mechanistic Grounding: The Causality of Selectivity
The selectivity of the Cr/PNP-iPr system diverges from traditional Cossee-Arlman chain growth. Instead, it operates via a monometallic metallacycle mechanism [2],[3]. The choice of the isopropyl substituent on the central nitrogen atom is not arbitrary; it is the primary steric driver that dictates the thermodynamic branching point between trimerization (1-hexene) and tetramerization (1-octene).
The Metallacycle Expansion
-
Oxidative Coupling: The active chromium species (widely debated as Cr(I) or Cr(III) following activation by modified methylaluminoxane, MMAO) coordinates two ethylene molecules, undergoing oxidative coupling to form a rigid chromacyclopentane intermediate[4].
-
First Insertion: A third ethylene molecule inserts to expand the ring to a chromacycloheptane .
-
The Steric Branching Point (The Causality of PNP-iPr): At the 7-membered ring stage, the system faces a kinetic fork. If the chromium center is easily accessible, β -hydride transfer occurs, releasing 1-hexene. However, the bulky isopropyl group of the PNP-iPr ligand projects steric mass toward the axial coordination sites of the chromium center. This steric crowding physically blocks the β -hydrogens of the growing chain from reaching the metal center[5].
-
Second Insertion & Elimination: Prevented from eliminating, the system is forced to accept a fourth ethylene molecule, expanding to a chromacyclononane . The increased conformational flexibility of this 9-membered ring finally allows the β -hydrogens to approach the chromium center, triggering β -hydride transfer to release 1-octene and regenerate the active catalyst[6].
Fig 1. Metallacycle mechanism for Cr-catalyzed ethylene tri- and tetramerization.
Comparative Performance Analysis
To contextualize the performance of PNP-iPr, it must be benchmarked against its structural analogs. Modifying the N-substituent or the phosphine aryl groups drastically alters the reaction vector.
-
PNP-Me ( Ph2PN(Me)PPh2 ): Replacing the isopropyl group with a methyl group reduces steric bulk. The chromacycloheptane intermediate is no longer protected from β -hydride transfer, resulting in a collapse of tetramerization selectivity and a shift toward a non-selective mix of 1-hexene, 1-octene, and higher oligomers[7].
-
Wass Ligand ( (o−MeO−C6H4)2PN(Me)P(o−MeO−C6H4)2 ): Introducing ortho-methoxy groups provides hemilabile ether donors that coordinate to the chromium center. This electronic saturation strongly favors early termination at the chromacycloheptane stage, yielding >85% 1-hexene (selective trimerization)[4],[8].
Table 1: Quantitative Comparison of PNP Ligands in Cr-Catalyzed Ethylene Oligomerization
| Ligand System | Primary Application | Activity ( kg/g Cr/h) | 1-Hexene Selectivity (wt%) | 1-Octene Selectivity (wt%) | Polymer Formation (wt%) |
| PNP-iPr | Tetramerization | ~300 - 500 | 10 - 15% | 64 - 75% | < 1.0% |
| PNP-Me | Mixed Oligomerization | ~50 - 100 | 30 - 40% | 30 - 40% | ~ 2.5% |
| PNP-OMe (Wass) | Trimerization | ~100 - 200 | > 85% | < 5% | < 0.5% |
(Note: Standardized conditions typically utilize Cr(acac)3 , MMAO-3A activator, chlorobenzene/methylcyclohexane solvent, 45 bar ethylene, 40-60 °C)[6],[9].
Self-Validating Experimental Protocol
A robust catalytic protocol must be self-validating. The presence of significant polyethylene (PE) waxes or 1-butene indicates either poor moisture control (catalyst deactivation) or an incorrect Al:Cr activation ratio. The following methodology ensures high-fidelity replication of the PNP-iPr tetramerization workflow.
Reagents & Setup
-
Precatalyst: Chromium(III) acetylacetonate ( Cr(acac)3 )
-
Ligand: Bis(diphenylphosphino)(isopropyl)amine (PNP-iPr)
-
Activator: Modified Methylaluminoxane (MMAO-3A, 7 wt% in heptane)
-
Solvent: Anhydrous chlorobenzene (PhCl), rigorously degassed.
-
Equipment: 300 mL Parr high-pressure autoclave reactor with internal cooling coils and a gas-entrainment stirrer.
Step-by-Step Methodology
-
Catalyst Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, dissolve Cr(acac)3 (5.0 μ mol) and PNP-iPr ligand (5.0 μ mol, 1:1 molar ratio) in 10 mL of anhydrous PhCl. Stir for 30 minutes to ensure complete complexation.
-
Reactor Conditioning: Heat the Parr reactor to 120 °C under vacuum for 2 hours to remove trace moisture. Backfill with dry argon and cool to the target reaction temperature (45 °C).
-
Solvent & Activator Loading: Inject 90 mL of anhydrous PhCl into the reactor under an argon stream. Inject the MMAO-3A activator (Al:Cr ratio = 300:1). Causality note: The high Al:Cr ratio is required not just for alkylation, but to scavenge trace impurities that would otherwise terminate the metallacycle early.
-
Precatalyst Injection & Pressurization: Inject the Cr(acac)3 /PNP-iPr solution. Immediately pressurize the reactor with polymerization-grade ethylene to 45 bar.
-
Oligomerization: Initiate stirring at 1000 rpm. Maintain constant ethylene pressure via a mass flow controller. The reaction is highly exothermic; use internal cooling to maintain the temperature strictly at 45 °C ± 2 °C. Deviation above 60 °C will thermally degrade the active species, increasing polymer yield.
-
Quenching: After 30 minutes (or upon reaching a set ethylene consumption limit), stop the ethylene feed, cool the reactor to 10 °C, and vent the excess pressure slowly. Inject 10 mL of a 10% HCl/ethanol solution to irreversibly quench the chromium species.
-
Analysis: Add nonane as an internal standard. Analyze the liquid phase via GC-FID to quantify 1-hexene and 1-octene fractions. Filter, wash, dry, and weigh any solid precipitate to quantify polymer side-products.
Fig 2. Step-by-step experimental workflow for evaluating ethylene tetramerization.
References
-
Bollmann, A. et al. "Ethylene Tetramerization: A New Route to Produce 1-Octene in Exceptionally High Selectivities." Journal of the American Chemical Society, 2004.
-
McGuinness, D. S. et al. "Cocatalyst Influence in Selective Oligomerization: Effect on Activity, Catalyst Stability, and 1-Hexene/1-Octene Selectivity in the Ethylene Trimerization and Tetramerization Reaction." Organometallics, 2007.
-
Britovsek, G. J. P. et al. "Mechanistic study of ethylene tri- and tetramerisation with Cr/PNP catalysts: Effects of additional donors." Catalysis Science & Technology, 2016.
-
Zhong, X. et al. "Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands." MDPI Catalysts, 2024.
Sources
- 1. acervodigital.ufpr.br [acervodigital.ufpr.br]
- 2. Role of the ligand and activator in selective Cr–PNP ethene tri- and tetramerization catalysts – a spectroscopic study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01168A [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. Chromium Ethylene Tri-/Tetramerization Catalysts Supported by Iminophosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Laboratory Guide: Proper Disposal Procedures for Bis(diphenylphosphino)(isopropyl)amine
Introduction
For researchers and drug development professionals utilizing PNP pincer ligands in cross-coupling reactions or asymmetric catalysis, proper end-of-life chemical management is as critical as the synthesis itself. Bis(diphenylphosphino)(isopropyl)amine (CAS: 60981-68-2) is a highly effective, yet air-sensitive organophosphine ligand[1]. Due to its reactive phosphorus(III) centers, direct disposal into standard organic waste streams poses significant safety and environmental risks. This guide provides a field-proven, self-validating protocol for the safe deactivation and disposal of this compound.
Hazard Profile & Quantitative Data
Before initiating any disposal protocol, it is imperative to understand the physicochemical properties and hazards associated with the material. The following table summarizes the critical data for bis(diphenylphosphino)(isopropyl)amine and its structural analogs[1][2].
| Property / Hazard | Description / Classification |
| CAS Number | 60981-68-2 |
| Molecular Formula | C₂₇H₂₇NP₂ |
| Molecular Weight | 427.46 g/mol |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation), H302 (Harmful if swallowed) |
| Storage & Handling | Store at 4°C, protect from light, handle under inert atmosphere (nitrogen/argon) |
Mechanistic Rationale for Disposal
Expertise & Experience: Why can't we just throw organophosphines into the halogenated waste carboy? Bis(diphenylphosphino)(isopropyl)amine contains two electron-rich P(III) atoms. If discarded directly into mixed organic waste, these centers can undergo uncontrolled, exothermic oxidation upon exposure to ambient air or trace oxidants[3]. This can lead to localized thermal runaway, pressure buildup, or even fires in waste containers.
To mitigate this, our protocol relies on the controlled oxidation of the ligand to its corresponding bis(phosphine oxide) derivative. As highlighted in [3] and standard industry guidelines by [4], phosphine oxides are thermodynamically stable, chemically inert under standard conditions, and exhibit significantly lower toxicity. We utilize 30% aqueous hydrogen peroxide (H₂O₂) or 10% sodium hypochlorite (bleach) as the terminal oxidant.
Workflow for the controlled oxidation and disposal of bis(diphenylphosphino)(isopropyl)amine.
Self-Validating Experimental Protocol: Controlled Oxidation
This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system[4].
Phase 1: Preparation and Inert Setup
-
PPE & Environment : Don a flame-resistant lab coat, nitrile gloves, and safety goggles. Perform all operations inside a certified, properly ventilated chemical fume hood.
-
Solvent Dissolution : Transfer the waste bis(diphenylphosphino)(isopropyl)amine into a round-bottom flask. Dissolve the solid in a minimal volume of an appropriate organic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)). Ensure the flask is no more than 50% full to safely accommodate any gas evolution[4].
-
Atmosphere Control : Seal the flask with a septum and purge with nitrogen or argon for 15–20 minutes. Displacing ambient oxygen prevents premature, uncontrolled oxidation at the surface of the solution.
Phase 2: Controlled Oxidation 4. Thermal Regulation : Submerge the reaction flask in an ice bath (0 °C). Causality: The oxidation of P(III) to P=O is highly exothermic. Maintaining a 0 °C environment prevents solvent boiling and thermal runaway[4]. 5. Oxidant Addition : Using an addition funnel or syringe, slowly add 30% aqueous H₂O₂ (or 10% sodium hypochlorite) dropwise. Causality: Dropwise addition controls the rate of oxygen gas evolution, preventing the system from overpressurizing[4]. 6. Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 1–2 hours. Validate the completion of the reaction by analyzing an aliquot via Thin-Layer Chromatography (TLC) or ³¹P NMR. The starting material will disappear, replaced by a highly polar, downfield-shifted phosphine oxide signal.
Phase 3: Quenching and Validation 7. Quenching : Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the stirring mixture. This reagent safely reduces any unreacted peroxide or hypochlorite[4]. 8. System Validation : Spot the aqueous layer onto potassium iodide-starch (KI-starch) indicator paper. A negative result (the paper remains white/yellow, not turning blue/black) confirms the complete destruction of active oxidants[4]. Do not proceed to waste segregation until this test is negative.
Waste Segregation & Final Disposal
Once deactivated, the mixture must be separated into appropriate waste streams to comply with EPA and local environmental regulations[5].
Decision tree for segregating aqueous and organic waste streams post-oxidation.
-
Phase Separation : Transfer the quenched mixture to a separatory funnel and separate the aqueous and organic layers.
-
Organic Phase Disposal : The organic layer now contains the deactivated bis(phosphine oxide). Dispose of this layer in the appropriate hazardous solvent waste container (Halogenated if DCM was used; Non-halogenated if THF or Toluene was used)[4].
-
Aqueous Phase Disposal : The aqueous layer contains neutralized inorganic salts. Check the pH and adjust to between 6 and 8 using dilute acid or base. Dispose of this neutralized solution in the designated aqueous hazardous waste stream[4].
References
-
ACS Publications. "Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon". Inorganic Chemistry.[Link]
Sources
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling Bis(diphenylphosphino)(isopropyl)amine
For the discerning researcher in drug development, the mastery of novel reagents is paramount. Bis(diphenylphosphino)(isopropyl)amine, a sophisticated phosphine ligand, offers significant potential in catalysis. However, its handling demands a commensurate level of safety and precision. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the personal protective equipment (PPE) required, ensuring both your safety and the integrity of your experiments.
The 'Why' Behind the 'What': Understanding the Hazards
Bis(diphenylphosphino)(isopropyl)amine presents a dual challenge: the inherent reactivity of the phosphine groups and the potential hazards of the amine moiety. While a specific, comprehensive toxicological profile is not fully established, data from analogous compounds—phosphine ligands and secondary amines—dictate a cautious and thorough approach.
The primary concerns are:
-
Air Sensitivity: Like many phosphine ligands, this compound is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of phosphine oxides, rendering the ligand ineffective for catalysis. This necessitates handling under an inert atmosphere.
-
Skin and Eye Irritation: Similar phosphine and amine compounds are known to cause skin and eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]
-
Toxicity: Analogous compounds can be harmful if swallowed or absorbed through the skin.[3][4]
Therefore, your PPE is not just a barrier; it is an integral part of the experimental apparatus, safeguarding against both visible and invisible threats.
The Essential Armor: A Multi-Layered Defense
The selection of PPE is contingent on the specific task at hand. The following table outlines the recommended protection for various laboratory operations involving Bis(diphenylphosphino)(isopropyl)amine.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical Fume Hood or Glovebox | Nitrile or Neoprene Gloves | Tightly fitting safety goggles and a face shield | Flame-retardant lab coat | Recommended if not in a glovebox |
| Solution Preparation | Chemical Fume Hood or Schlenk Line | Nitrile or Neoprene Gloves | Tightly fitting safety goggles and a face shield | Flame-retardant lab coat | Recommended |
| Reaction Setup and Monitoring | Chemical Fume Hood or Glovebox | Nitrile or Neoprene Gloves | Tightly fitting safety goggles | Flame-retardant lab coat | As needed based on ventilation |
| Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Tightly fitting safety goggles and a face shield | Flame-retardant lab coat | Recommended |
| Spill Cleanup | Well-ventilated area | Heavy-duty Nitrile or Neoprene Gloves | Tightly fitting safety goggles and a face shield | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Procedural Deep Dive: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Select a flame-retardant coat that fits properly.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Goggles should be snug. A face shield provides an additional layer of protection.
-
Gloves: Choose gloves of the appropriate material and thickness. Ensure they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Lab Coat: Remove by rolling it inside out, without shaking.
-
Face Shield and Goggles: Handle by the headband or earpieces.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
Visualizing the Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Flowchart
Disposal: The Final Act of Safety
Proper disposal is a critical and often overlooked aspect of laboratory safety.
-
Contaminated PPE: All disposable PPE, including gloves and wipes, should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused reagent and solutions containing Bis(diphenylphosphino)(isopropyl)amine must be disposed of as hazardous chemical waste.[6] Do not discharge to sewer systems.[6] Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to these rigorous protocols, you not only protect yourself but also ensure the validity and reproducibility of your research. Trust in these procedures is trust in your results.
References
-
MilliporeSigma. Safety Data Sheet. Available from: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
